Ethylene dimaleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15498-42-7 |
|---|---|
Molecular Formula |
C10H6O8-4 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |
InChI Key |
SORHAFXJCOXOIC-CCAGOZQPSA-N |
SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Isomeric SMILES |
C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |
Canonical SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Other CAS No. |
15498-42-7 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Ethylene Dimaleate
This technical guide provides a comprehensive overview of the synthesis and characterization of ethylene dimaleate, a key monomer in the production of unsaturated polyester resins. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, data analysis, and visual representations of the core processes.
Introduction
This compound is an unsaturated ester formed from the reaction of ethylene glycol with two equivalents of maleic acid or its anhydride. It serves as a fundamental building block in the synthesis of various polymers and resins. The presence of the carbon-carbon double bond in the maleate moiety allows for further polymerization and cross-linking, making it a versatile monomer in materials science. This guide details a common laboratory-scale synthesis and the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of maleic anhydride with ethylene glycol.[1] This condensation reaction can be carried out with or without a catalyst, often under elevated temperatures to drive the reaction towards the formation of the diester and removal of water as a byproduct.[1][2]
Synthesis Pathway
The reaction proceeds in two stages. First, the ring-opening of maleic anhydride by ethylene glycol forms the monoester. In the second stage, a second molecule of maleic anhydride reacts with the other hydroxyl group of ethylene glycol, or two monoester molecules react with another ethylene glycol molecule in a condensation reaction to form the final diester product.
Experimental Protocol: Esterification
This protocol describes a general procedure for the synthesis of this compound.
-
Reactant Preparation: Maleic anhydride (2 moles) and ethylene glycol (1 mole, with a slight excess) are used as the primary reactants.[2]
-
Reaction Setup: The reactants are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to collect the water byproduct. A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, can be used as a water-carrying agent.[3]
-
Catalyst: While the reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid (PTSA) can be added to increase the reaction rate.[4] The amount of catalyst is typically a small percentage of the total reactant mass.[3]
-
Reaction Conditions: The reaction mixture is heated to a temperature range of 90-110°C.[3] The reaction is monitored by measuring the amount of water collected in the Dean-Stark trap.
-
Reaction Time: The reaction is considered complete when the theoretical amount of water has been collected, which can take several hours.[3]
-
Purification: After the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to obtain pure this compound.
Quantitative Synthesis Data
| Parameter | Value/Condition | Reference |
| Molar Ratio (Maleic Anhydride:Ethylene Glycol) | 2:1 (with ~10% excess glycol) | [2] |
| Catalyst | p-Toluenesulfonic acid (optional) | [4] |
| Reaction Temperature | 90 - 110 °C | [3] |
| Reaction Time | 5 - 8 hours | [3] |
| Conversion of Maleic Anhydride | > 99% (with catalyst) | [3] |
| Selectivity for Diester | > 95% (with catalyst) | [3] |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Experimental Workflow for Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
-
Experimental Protocol: A small amount of the purified product is analyzed, typically as a thin film on a salt plate or as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
C=C Stretch (Alkene): An absorption band for the carbon-carbon double bond should appear around 1620-1680 cm⁻¹.[5]
-
C-O Stretch (Ester): A characteristic absorption band is expected in the region of 1000-1300 cm⁻¹.
-
=C-H Stretch (Alkene): A peak is expected just above 3000 cm⁻¹.
-
C-H Stretch (Alkane): An absorption band for the ethylene bridge should be observed around 2850-2960 cm⁻¹.
-
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C=C (Alkene) | 1620 - 1680 |
| C-O (Ester) | 1000 - 1300 |
| =C-H (Alkene) | ~3026 |
| C-H (Alkane) | 2850 - 2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.
-
Experimental Protocol: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded on a high-field NMR spectrometer.[6]
-
Expected ¹H NMR Signals:
-
Olefinic Protons (-CH=CH-): A singlet or a pair of doublets is expected in the range of 6.0-6.5 ppm. The cis-coupling constant would be smaller than the trans-coupling constant if isomerization occurs.
-
Ethylene Protons (-O-CH₂-CH₂-O-): A singlet is expected around 4.0-4.5 ppm.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.
-
Olefinic Carbons (-CH=CH-): Signals are expected in the range of 120-140 ppm.
-
Ethylene Carbons (-O-CH₂-CH₂-O-): A signal is expected around 60-70 ppm.
-
| Proton Environment | ¹H Chemical Shift (ppm) | Carbon Environment | ¹³C Chemical Shift (ppm) |
| -CH=CH- | 6.0 - 6.5 | C=O | 165 - 175 |
| -O-CH₂-CH₂-O- | 4.0 - 4.5 | -CH=CH- | 120 - 140 |
| -O-CH₂-CH₂-O- | 60 - 70 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
-
Experimental Protocol: The sample is introduced into a mass spectrometer, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Expected Molecular Ion Peak: The molecular weight of this compound (C₈H₈O₆) is 200.14 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
| Parameter | Expected Value |
| Molecular Formula | C₈H₈O₆ |
| Molecular Weight | 200.14 g/mol |
| Expected [M+H]⁺ Peak (m/z) | 201.15 |
Conclusion
This guide has outlined the synthesis of this compound via the esterification of maleic anhydride and ethylene glycol, providing a detailed experimental protocol and expected quantitative outcomes. Furthermore, it has detailed the standard analytical techniques for its characterization, including FTIR, NMR, and mass spectrometry, along with the expected data for each method. The provided workflows and data tables serve as a valuable resource for researchers and scientists working with this important unsaturated ester.
References
- 1. brainly.com [brainly.com]
- 2. US2195362A - Glycol-maleic acid resin and process of making same - Google Patents [patents.google.com]
- 3. CN101735053A - Method for preparing maleic acid diethylene glycol monoethyl ether ester - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties of Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of ethylene dimaleate. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a workflow diagram for its synthesis and characterization.
Introduction
This compound, with the CAS number 15498-42-7, is an organic compound that serves as a valuable building block in chemical synthesis. Its structure, featuring two maleate moieties linked by an ethylene bridge, imparts specific chemical reactivity and physical characteristics that are of interest in polymer chemistry and as a research chemical. A thorough understanding of its physicochemical properties is crucial for its application in various scientific and industrial fields.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound, compiled from various chemical data sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₈ | [1][2] |
| Molecular Weight | 258.18 g/mol | [1] |
| Melting Point | 110-113 °C | [1][2] |
| Boiling Point | 505.3 °C at 760 mmHg | [1] |
| Density | 1.458 g/cm³ | [1][2] |
| Flash Point | 199.7 °C | [1] |
| Vapor Pressure | 1.7E-13 mmHg at 25°C | [1] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| CAS Number | 15498-42-7 | [1] |
| Synonyms | Ethylene glycol dimaleate, 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 9 | [1] |
| Exact Mass | 258.03756727 | [1] |
| LogP | -0.64560 | [1] |
| pKa (Predicted) | 2.14 ± 0.25 | [1] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.
-
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
The filled capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is prepared.
-
The sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
-
Determination of Boiling Point
Due to its high boiling point, the determination of the boiling point of this compound requires distillation under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is often a calculated value. For experimental determination, a micro-boiling point method can be employed.
-
Apparatus: Thiele tube or oil bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band.
-
Procedure:
-
A few drops of this compound are placed in a small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid (e.g., silicone oil).
-
The bath is heated gently and evenly.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Solubility
The solubility of this compound can be assessed in various solvents to establish a solubility profile.
-
Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
A predetermined amount of this compound (e.g., 10 mg) is weighed and placed into a series of test tubes.
-
A small volume (e.g., 1 mL) of a specific solvent is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.
-
The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is recorded as "soluble."
-
If the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
If the solid remains undissolved, it is recorded as "insoluble" or "sparingly soluble" depending on the degree of dissolution. The process is repeated for each solvent.
-
Synthesis and Characterization Workflow
While specific biological signaling pathways for this compound are not well-documented, a logical workflow for its synthesis and subsequent physicochemical characterization is crucial for its application in research and development. The following diagram illustrates this workflow.
Biological Context and Applications
Currently, there is limited specific information available in the public domain regarding the direct biological activities or signaling pathways of this compound. Its primary utility appears to be as a monomer in polymerization reactions and as a chemical intermediate in the synthesis of more complex molecules. Further research is required to elucidate any potential roles in biological systems or drug development.
Conclusion
This technical guide has provided a consolidated source of information on the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for its laboratory analysis. The included workflow diagram illustrates the logical progression from synthesis to characterization. This document serves as a valuable resource for scientists and researchers working with this compound.
References
An In-depth Technical Guide to Ethylene Dimaleate (CAS Number 15498-42-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene dimaleate, with the CAS number 15498-42-7, is a diester formed from the reaction of ethylene glycol and two equivalents of maleic acid. Its chemical structure, featuring two reactive double bonds, makes it a valuable monomer and crosslinking agent in polymer chemistry. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the fields of polymer science and drug delivery.
Chemical and Physical Properties
This compound, systematically named 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, possesses a range of chemical and physical properties that are crucial for its application in material science. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₈ | [1][2] |
| Molecular Weight | 258.18 g/mol | [2] |
| Appearance | Not specified in literature | |
| Melting Point | 110-113 °C | [2] |
| Boiling Point | 505.3 °C at 760 mmHg | [1] |
| Density | 1.458 g/cm³ | [1] |
| LogP | -0.64560 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
| Rotatable Bond Count | 9 | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis
General Experimental Protocol for Polyester Synthesis
This protocol is adapted from general procedures for the synthesis of unsaturated polyesters from ethylene glycol and maleic anhydride.
Materials:
-
Maleic anhydride (1 mole equivalent)
-
Ethylene glycol (1.1 mole equivalent, 10% excess)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.
Procedure:
-
The reaction vessel is charged with maleic anhydride and ethylene glycol.
-
The mixture is heated to a temperature of 150-200 °C under a continuous stream of inert gas to prevent oxidation and to facilitate the removal of the water byproduct.
-
The reaction is allowed to proceed for several hours (e.g., 2-20 hours) until the desired degree of esterification is achieved. The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.
-
For the synthesis of the monomer, the reaction would be stopped at an earlier stage, and the product would be purified, likely through recrystallization or chromatography. However, for polyester synthesis, the reaction is driven to a higher conversion.
Caption: Synthesis of this compound/Polyester.
Applications in Drug Development
The bifunctional nature of this compound, with its two polymerizable maleate groups, makes it a promising candidate for the development of crosslinked polymer networks, particularly hydrogels, for drug delivery applications.
Hydrogels for Controlled Release
Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents in a controlled manner. This compound can be used as a crosslinking agent to form these networks. The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and drug release profile, can be tuned by varying the concentration of this compound.
A key reaction for the formation of hydrogels using this compound is the thiol-Michael addition . This is a highly efficient "click" reaction that occurs between the maleate groups of this compound and thiol-containing molecules, such as multi-arm PEG-thiols, under mild, often catalyst-free conditions. This makes it an ideal method for encapsulating sensitive biological drugs.
Conceptual Experimental Protocol for Hydrogel Formation via Thiol-Michael Addition
Materials:
-
This compound
-
A multi-functional thiol-containing polymer (e.g., 4-arm PEG-thiol)
-
Phosphate-buffered saline (PBS) at a specific pH
-
The drug to be encapsulated
Procedure:
-
A solution of the multi-functional thiol polymer and the drug is prepared in PBS.
-
A separate solution of this compound is prepared in PBS.
-
The two solutions are mixed. The thiol-Michael addition reaction initiates, leading to the formation of a crosslinked hydrogel network, entrapping the drug molecules.
-
The gelation time can be controlled by adjusting the pH of the buffer and the concentration of the reactants.
Caption: Thiol-Michael Addition for Hydrogel Formation.
Properties of this compound-Based Hydrogels
The properties of hydrogels crosslinked with Ethylene dimaleale are expected to be influenced by the crosslinking density.
| Property | Expected Effect of Increasing this compound Concentration |
| Swelling Ratio | Decrease |
| Mechanical Strength | Increase |
| Drug Release Rate | Decrease |
| Porosity | Decrease |
Table 2: Expected Properties of this compound Hydrogels
Other Potential Applications
Beyond drug delivery, the reactive nature of this compound suggests its utility in other areas of materials science:
-
Unsaturated Polyester Resins: As a monomer, it can be used to produce unsaturated polyester resins, which are widely used in composites, coatings, and molding compounds.
-
Tissue Fixation: Its ability to crosslink proteins suggests a potential application as a fixative in histology to preserve tissue architecture.
Conclusion
Ethylene dimaleale (CAS 15498-42-7) is a versatile monomer and crosslinking agent with significant potential in polymer and materials science. Its ability to form crosslinked networks through reactions like thiol-Michael addition makes it a particularly interesting candidate for the development of advanced drug delivery systems, such as controlled-release hydrogels. Further research into the specific synthesis of the monomer and the detailed characterization of its polymers will be crucial for fully realizing its potential in pharmaceutical and biomedical applications.
References
In-Depth Spectral Analysis of Ethylene Dimaleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectral analysis of ethylene dimaleate, a diester formed from ethylene glycol and two units of maleic acid. Due to the limited availability of direct experimental spectra for ethylene dimaleale in public databases, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous compounds. This guide will cover the theoretical principles and expected spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. Detailed experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of similar chemical entities.
Introduction
This compound is an unsaturated polyester synthesized from the esterification of ethylene glycol with maleic acid. Its structure, characterized by two ester linkages and two carbon-carbon double bonds, makes it a potentially useful monomer in polymer synthesis and a target for various chemical modifications. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and for monitoring its reactions. This guide provides a predictive but detailed overview of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds such as dimethyl maleate, ethylene glycol, and ethylene dimethacrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.4 | Singlet | 4H | -O-CH₂ -CH₂ -O- |
| ~ 6.3 | Singlet | 4H | -OC-CH =CH -CO- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 62 | -O-C H₂-C H₂-O- |
| ~ 130 | -OC-C H=C H-CO- |
| ~ 165 | -O-C =O |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | =C-H stretch |
| ~ 2950 | Medium | C-H stretch (alkane) |
| ~ 1725 | Strong | C=O stretch (ester) |
| ~ 1640 | Medium | C=C stretch |
| ~ 1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Proposed Fragment Ion |
| 228 | [M]⁺ (Molecular Ion) |
| 115 | [M - OCH₂CH₂O]⁺ |
| 99 | [M - COOCH₂CH₂OOCCH]⁺ |
| 62 | [OCH₂CH₂O]⁺ |
| 55 | [C₄H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like ethylene dimaleale.
Conclusion
Thermal Degradation of Ethylene Dimaleate: A Review of Available Literature
A comprehensive search of scholarly and technical literature reveals a significant gap in the publicly available research on the thermal degradation of ethylene dimaleate. Despite extensive queries for data related to its pyrolysis, decomposition mechanisms, and thermogravimetric analysis, no specific studies detailing the thermal degradation behavior of this compound could be identified.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the thermal degradation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways. However, the foundational scientific literature required to construct such a guide appears to be non-existent in the public domain at this time.
While general principles of thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are well-established for characterizing the thermal stability of various materials, their specific application to this compound has not been documented in the reviewed resources.[1][2] Methodologies for such studies typically involve heating a small sample of the material at a controlled rate in a specific atmosphere (e.g., inert or oxidative) and continuously measuring its mass loss.[1][3] The resulting data provides information on decomposition temperatures, the presence of intermediates, and the kinetics of degradation.
Similarly, the study of degradation pathways often involves the use of techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile products formed during decomposition. This allows for the postulation of reaction mechanisms. For related compounds like ethylenediamine, studies have proposed degradation pathways involving carbamate formation followed by cyclization or nucleophilic attack.[4][5] However, without experimental data for this compound, any proposed pathway would be purely speculative.
Given the absence of specific data for this compound, this guide cannot fulfill the core requirements of presenting quantitative data, detailed experimental protocols, or visualizations of its thermal degradation pathways. Researchers interested in this specific compound would need to conduct foundational experimental studies to characterize its thermal properties. Such research would be a valuable contribution to the field of materials science and polymer chemistry.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Ethylene Dimaleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of ethylene dimaleate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine and understand its solubility profile. The guide includes known physicochemical properties of this compound, a detailed experimental protocol for solubility determination, and a discussion of the theoretical factors influencing solubility. Visual diagrams are provided to illustrate the experimental workflow and the fundamental principles of solubility.
Introduction to Ethylene Dimaleale
This compound is a diester formed from the reaction of ethylene glycol and maleic acid. Its chemical structure, containing two ester groups and two carboxylic acid functionalities, suggests a moderate polarity. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and as a potential building block in drug development and polymer chemistry. The presence of both polar (carboxylic acids, esters) and non-polar (ethylene bridge) moieties means its solubility will be highly dependent on the nature of the solvent.
Physicochemical Properties of this compound
While specific solubility data is scarce, some fundamental physicochemical properties have been reported and are summarized in the table below. These properties can offer initial insights into its likely behavior in different solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₈ | [1] |
| Molecular Weight | 258.185 g/mol | [1] |
| Melting Point | 110-113 °C | [1] |
| Boiling Point | 505.3 °C at 760 mmHg | [1] |
| Density | 1.458 g/cm³ | [1] |
| pKa (Predicted) | 2.14 ± 0.25 | [1] |
| LogP | -0.64560 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a common and reliable technique.
Objective: To quantify the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), dichloromethane, hexane, toluene) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each selected organic solvent to the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated sample with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualizing Experimental and Theoretical Concepts
To aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the fundamental molecular interactions that govern solubility.
Caption: Experimental workflow for determining the solubility of ethylene dimaleale.
Caption: Key intermolecular forces governing the process of dissolution.
Data Presentation Template
Researchers can use the following table to systematically record their experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Notes |
| Methanol | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| THF | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Toluene | 25 | HPLC | |||
| Hexane | 25 | HPLC |
Conclusion
References
Crystal Structure of Ethylene Dimaleate: An In-depth Technical Guide Not Feasible Due to Lack of Publicly Available Data
After an extensive search of scientific literature and crystallographic databases, it has been determined that a crystal structure analysis of "ethylene dimaleale" cannot be provided. The crystallographic data required to generate the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, is not publicly available.
Numerous search strategies were employed to locate information on the crystal structure of ethylene dimaleate. These included searches for the specific compound name, as well as broader searches for related structures such as esters of ethylene glycol and maleic acid, and their oligomers and polymers. Despite these efforts, no peer-reviewed articles, database entries, or other citable sources were found that describe the single-crystal X-ray diffraction analysis of this compound.
The absence of this information suggests several possibilities: the compound may not have been synthesized and crystallized, the crystallographic analysis has not been performed, or the data has not been published in the public domain.
While a comprehensive guide on this compound's crystal structure is not possible, this report can provide a summary of the crystallographic information available for its constituent precursor molecules: ethylene glycol and maleic acid. This information may be of interest to researchers in the field.
Crystal Structure of Precursor Molecules
Ethylene Glycol
Ethylene glycol (1,2-ethanediol) has been the subject of crystallographic studies. In its anhydrous form, it crystallizes in the orthorhombic space group P2₁2₁2₁. The gauche conformation of the molecule is a key feature in its crystal packing.
Table 1: Crystallographic Data for Anhydrous Deuterated Ethylene Glycol at 220 K
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0553(1) |
| b (Å) | 6.9627(1) |
| c (Å) | 9.2709(2) |
| Volume (ų) | 326.319(8) |
| Z | 4 |
Data obtained from neutron powder diffraction studies.
Maleic Acid
Maleic acid, the cis-isomer of butenedioic acid, is a planar molecule. Its crystal structure is well-established and is characterized by the presence of both intramolecular and intermolecular hydrogen bonds.
Table 2: General Crystallographic Properties of Maleic Acid
| Parameter | Description |
| Crystal System | Monoclinic |
| Key Feature | Planar molecule with intramolecular hydrogen bonding |
| Isomerism | The cis isomer of butenedioic acid |
Experimental Protocols for Precursor Crystal Structure Determination
The crystallographic data for ethylene glycol and maleic acid would have been obtained through single-crystal X-ray diffraction. A general workflow for such an analysis is outlined below.
General Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
While it is unfortunate that a detailed analysis of the crystal structure of this compound cannot be provided at this time due to a lack of available data, it is hoped that the information on its precursor molecules and the general methodologies of crystallography are of some value. Researchers interested in the properties of ethylene dimaleale may find it necessary to perform the synthesis, crystallization, and subsequent X-ray diffraction analysis to elucidate its crystal structure. Should this data become publicly available in the future, a comprehensive technical guide could be produced.
A Technical Guide to Quantum Chemical Calculations for Ethylene Dimaleate: A Hypothetical Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethylene dimaleate is a diester of significant interest in polymer chemistry and materials science, serving as a monomer and crosslinking agent. Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and electronic characteristics, thereby guiding the design of novel polymers and materials. This technical guide provides a detailed overview of a representative quantum chemical study of this compound using Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.
Due to the limited availability of specific published quantum chemical data for this compound, this document presents a hypothetical yet realistic case study based on established computational methodologies for similar maleate esters. The protocols and data herein serve as a practical template for researchers embarking on the computational analysis of this molecule.
Computational Methodology
The following section details a typical experimental protocol for performing quantum chemical calculations on this compound.
Software and Theoretical Level
All calculations would be performed using a quantum chemistry software package such as Gaussian 16. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT). A popular and effective functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). To ensure accuracy, a reasonably large basis set, such as 6-311+G(d,p), is recommended, which includes diffuse functions and polarization functions for both heavy atoms and hydrogens.
Geometry Optimization
The initial structure of this compound would be built using a molecular editor and subjected to a full geometry optimization in the gas phase without any symmetry constraints. The optimization process seeks the lowest energy conformation of the molecule, representing its most stable structure. The convergence criteria for the optimization would be set to the software's default, which is typically sufficient for achieving a stationary point on the potential energy surface.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies.
-
To predict the infrared (IR) spectrum of the molecule. The calculated vibrational modes can be used to assign experimental IR spectra.
Electronic Property Calculations
The optimized molecular geometry is then used to calculate various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability.
Results and Data Presentation
The following tables summarize the hypothetical, yet chemically plausible, quantitative data derived from the described computational protocol for this compound.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | ||
| C=C (maleate) | 1.345 | |
| C=O (ester) | 1.218 | |
| C-O (ester) | 1.352 | |
| O-C (ethylene bridge) | 1.445 | |
| C-C (ethylene bridge) | 1.530 | |
| Bond Angles (°) | ||
| C=C-C(=O) | 124.5 | |
| O=C-O | 123.0 | |
| C-O-C (ester link) | 116.8 | |
| Dihedral Angles (°) | ||
| O=C-C=C | 0.0 (planar) | |
| C-O-C-C (ethylene bridge) | 178.5 (anti) |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| C-H stretch (vinyl) | 3085 | Symmetric stretching of C-H on the double bond |
| C-H stretch (alkane) | 2980 | Asymmetric stretching of C-H on the ethylene bridge |
| C=O stretch | 1745 | Symmetric stretching of the carbonyl groups |
| C=C stretch | 1640 | Stretching of the carbon-carbon double bond |
| C-O stretch | 1250 | Asymmetric stretching of the C-O ester bonds |
Table 3: Frontier Molecular Orbital Properties
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -7.25 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.15 |
| HOMO-LUMO Energy Gap (ΔE) | 6.10 |
Visualizations
Visual representations are essential for conceptualizing molecular structures, computational workflows, and electronic properties.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, computational study of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculation provide a robust framework for future in silico investigations. The tabulated data, while illustrative, offer valuable benchmarks for what can be expected from such a study, highlighting key structural features and electronic characteristics. The visualizations further clarify the molecular structure, computational process, and the critical frontier molecular orbitals that govern the molecule's reactivity. Researchers can adapt and expand upon this guide to conduct detailed computational analyses, accelerating the development of new materials and therapies based on this compound and its derivatives.
Ethylene Dimaleate: A Technical Guide to its History, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethylene dimaleate, a diester monomer primarily utilized in the synthesis of unsaturated polyester resins. The document details the historical context of its likely first synthesis, provides a detailed experimental protocol for its preparation, and tabulates its known chemical and physical properties. While the compound's primary application lies in polymer chemistry, this guide also addresses the notable absence of significant research into its pharmacological or biological activities, a crucial consideration for its potential use in drug development and life sciences.
Introduction
This compound, also known as ethylene glycol dimaleate or 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, is an organic compound with the molecular formula C₁₀H₁₀O₈. It is the product of the esterification of ethylene glycol with two equivalents of maleic acid or its anhydride. The presence of two reactive carbon-carbon double bonds within its structure makes it a valuable crosslinking agent and monomer in the production of unsaturated polyester resins and other polymeric materials. This guide aims to provide an in-depth technical resource on the discovery, synthesis, and properties of this compound.
Discovery and History
The foundational research on polyesters was conducted by Wallace Carothers and his team at DuPont in the 1930s.[1][2] Their work primarily focused on creating synthetic fibers, which led to the invention of nylon and neoprene.[1][3] While Carothers' group did investigate polyesters formed from glycols and dicarboxylic acids, their initial efforts with these materials were not commercially successful due to issues with low melting points and solubility.[1]
The broader development of unsaturated polyesters, which would include those made from maleic acid, gained momentum in the following years. A significant milestone is a 1940 patent by Carleton Ellis for "Glycol-maleic acid resin and process of making same."[4] This patent describes the reaction of glycols, including ethylene glycol, with maleic acid to produce resins, indicating that this compound, as the constituent monomer, was being synthesized at this time. This places the likely first synthesis of this compound in the late 1930s, within the context of the burgeoning field of polymer chemistry.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These data are compiled from chemical supplier databases and computational predictions.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₈ |
| Molecular Weight | 258.185 g/mol |
| CAS Number | 15498-42-7 |
| Appearance | Not specified, likely a solid at room temperature |
| Melting Point | 110-113 °C |
| Boiling Point | 505.3 °C at 760 mmHg (Predicted) |
| Density | 1.458 g/cm³ (Predicted) |
| Flash Point | 199.7 °C (Predicted) |
| Vapor Pressure | 1.7E-13 mmHg at 25°C (Predicted) |
| pKa | 2.14 ± 0.25 (Predicted) |
| LogP | -0.64560 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 9 |
Synthesis of this compound
While many literature sources describe the direct synthesis of poly(ethylene glycol maleate) resins, a detailed protocol for the isolation of the pure this compound monomer is less common. The following experimental protocol is a representative procedure derived from established esterification methods for maleic anhydride and related compounds.
Experimental Protocol: Synthesis of this compound
Reaction Principle: this compound is synthesized by the esterification of maleic anhydride with ethylene glycol. The reaction proceeds in two stages: first, the ring-opening of maleic anhydride by one hydroxyl group of ethylene glycol to form a monoester, followed by the esterification of the second hydroxyl group with another molecule of maleic anhydride. To drive the reaction to completion and isolate the diester, the water formed during the second esterification step is typically removed.
Materials:
-
Maleic anhydride (2.0 equivalents)
-
Ethylene glycol (1.0 equivalent)
-
Toluene (as a water-carrying agent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus topped with a reflux condenser, and a nitrogen inlet, add maleic anhydride (2.0 eq.), ethylene glycol (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted maleic acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.
Biological and Pharmacological Activity
A thorough review of the scientific literature reveals a significant lack of research into the biological and pharmacological effects of this compound. The vast majority of studies focus on its role as a monomer and crosslinking agent in the synthesis of polymers and resins.
There is no substantial evidence to suggest that this compound has been investigated for applications in drug development, either as an active pharmaceutical ingredient or as a significant excipient. Toxicological data specific to this compound is also scarce. However, it is important to consider the toxicological profiles of its constituent parts:
-
Ethylene Glycol: Ingestion of ethylene glycol is known to be toxic, primarily due to its metabolism to toxic compounds such as glycoaldehyde, glycolic acid, and oxalic acid.[5][6][7] These metabolites can cause metabolic acidosis, and the formation of calcium oxalate crystals can lead to acute kidney injury.[7]
-
Maleic Acid and Maleates: Maleic acid itself can be an irritant.[3] Maleate salts are commonly used in pharmaceutical formulations to improve the stability and bioavailability of amine-containing drugs.[3] Some studies on maleic acid esters suggest they are readily absorbed and hydrolyzed to maleic acid and the corresponding alcohol.
Given the lack of specific data, any potential biological application of this compound would require extensive toxicological and pharmacological evaluation. The potential for hydrolysis in a biological system to release ethylene glycol and maleic acid would be a primary consideration in any such assessment.
Applications
The primary and well-documented application of this compound is in the field of polymer chemistry. It serves as a key component in the synthesis of:
-
Unsaturated Polyester Resins: These resins are widely used in composites, coatings, and adhesives. The double bonds in the maleate units allow for crosslinking, typically with a vinyl monomer like styrene, to form a rigid, thermoset material.[8]
-
Crosslinking Agent: this compound can be used to introduce crosslinks into polymer chains, thereby modifying the mechanical properties of the resulting material.
Conclusion
This compound is a historically significant monomer in the development of unsaturated polyester resins, with its origins tracing back to the early explorations of polymer chemistry in the 1930s and 1940s. Its synthesis via the esterification of ethylene glycol and maleic anhydride is a straightforward process, and its chemical and physical properties are characteristic of a diester with reactive unsaturation. While its utility in materials science is well-established, there is a conspicuous absence of research into its biological or pharmacological properties. For professionals in drug development and the life sciences, this lack of data means that this compound should be considered an uncharacterized compound from a toxicological and pharmacological perspective, requiring comprehensive evaluation before any consideration for biological applications.
References
- 1. Wallace Hume Carothers | Science History Institute [sciencehistory.org]
- 2. Wallace Carothers - Wikipedia [en.wikipedia.org]
- 3. Wallace Hume Carothers | Research Starters | EBSCO Research [ebsco.com]
- 4. US2195362A - Glycol-maleic acid resin and process of making same - Google Patents [patents.google.com]
- 5. Ethylene Glycol and Propylene Glycol Toxicity: What Is the Biological Fate of Ethylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Polyester - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Research Applications of Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylene dimaleate is a difunctional monomer that holds significant potential in polymer chemistry and material science. Its structure, featuring two maleate groups connected by an ethylene linker, allows it to act as a potent crosslinking agent or a monomer in polymerization reactions. The primary applications of this compound are centered on the synthesis of novel polymers with tunable properties. These materials are promising candidates for advanced applications in biomedical engineering, including drug delivery systems, tissue engineering scaffolds, and dental resins. This guide provides a comprehensive overview of the core research applications of this compound, detailed experimental protocols for polymer synthesis, and quantitative data on the properties of analogous materials. Due to the limited availability of specific data on this compound, this guide utilizes data from its close structural and functional analog, ethylene glycol dimethacrylate (EGDMA), to provide a robust predictive framework for its behavior.
Core Concepts and Chemical Properties
This compound, with the CAS Number 15498-42-7, is an organic compound with the molecular formula C10H10O8[1]. The key feature of this molecule is the presence of two polymerizable carbon-carbon double bonds within the maleate groups. This bifunctionality allows it to form crosslinked, three-dimensional polymer networks.
The synthesis of this compound can be approached through the polycondensation reaction of maleic anhydride with ethylene glycol[2][3]. The resulting polymer chains possess reactive double bonds that can undergo further polymerization.
Key Chemical Properties:
-
Molecular Weight: 258.185 g/mol [1]
-
Melting Point: 110-113 °C[1]
-
Boiling Point: 505.3 °C at 760 mmHg[1]
-
Density: 1.458 g/cm³[4]
Potential Research Applications
The primary research applications for this compound lie in its use as a monomer and crosslinking agent to create polymers with specific, desirable properties.
Hydrogel Synthesis for Drug Delivery
This compound can be copolymerized with hydrophilic monomers, such as acrylic acid or acrylamide, to form hydrogels. These are water-swollen polymer networks capable of encapsulating and releasing therapeutic agents. The concentration of this compound directly influences the crosslink density of the hydrogel, which in turn controls its swelling behavior, mechanical strength, and drug release kinetics[1]. A higher crosslink density leads to a more stable network, reduced swelling, and consequently, a slower drug release rate[1]. This tunability makes this compound-based hydrogels promising for controlled and sustained drug delivery applications.
Biodegradable Polymers and Tissue Engineering
The ester linkages in the this compound backbone are susceptible to hydrolysis, making polymers derived from it potentially biodegradable[5][6]. This is a highly sought-after characteristic for materials used in tissue engineering scaffolds, where the scaffold should degrade at a rate that matches the growth of new tissue[7]. By copolymerizing this compound with other biocompatible monomers, it is possible to create biodegradable scaffolds that provide mechanical support to cells and then gradually break down into non-toxic byproducts.
Dental Resins and Composites
As a crosslinking agent, this compound can enhance the mechanical properties of dental resins[8]. In dental composites, a highly crosslinked polymer matrix is essential for durability, hardness, and resistance to wear. The use of dimethacrylate crosslinkers, which are structurally similar to this compound, is common in these applications to improve the stiffness and hardness of the final restorative material[2][8].
Quantitative Data (Utilizing EGDMA as a Proxy)
Disclaimer: The following quantitative data is based on studies of ethylene glycol dimethacrylate (EGDMA), a widely studied and structurally similar crosslinking agent. These values are presented to provide a reasonable estimate of the properties achievable with ethylene dimaleale.
Table 1: Mechanical Properties of EGDMA-Crosslinked Hydrogels
| Property | EGDMA Concentration (wt%) | Value | Reference |
| Compressive Modulus | 20% (in PEGDA) | ~0.4 MPa | [9] |
| Compressive Modulus | 40% (in PEGDA) | ~1.7 MPa | [9] |
| Young's Modulus | 1% (in PNIPAm) | ~1655.0 kPa | [10] |
| Tensile Strength | 4 phr (in FKM/EPDM) | 49.14% increase | [11] |
| Tensile Strength | 8 phr (in FKM/EPDM) | 43.96% increase | [11] |
Table 2: Swelling Properties of EGDMA-Crosslinked Hydrogels
| Property | EGDMA Concentration | Value | Reference |
| Swelling Ratio | 1% (molar ratio) | 12.6 | [12] |
| Swelling Ratio | 3% (molar ratio) | 2.45 | [12] |
| Equilibrium Swelling Ratio | 5% | ~400% | [13] |
| Equilibrium Swelling Ratio | 30% | ~150% | [13] |
| Gel Fraction | Increasing Concentration | Increases | [1] |
Table 3: Biodegradation of Crosslinked Polyesters
| Polymer System | Condition | Time | Degradation (% Mass Loss) | Reference |
| Poly(butylene succinate) copolymer | Composting | 45 days | 57% | [14] |
| PBSF-PEG (30% PEG) | PBS solution (pH 6.84) | 24 days | 38% | [6] |
| Acrylic Polymers | Microbial Culture | 28-32 days | 30-40% (CO2 production) |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general procedure for the synthesis of unsaturated polyesters from maleic anhydride and a diol[2][3].
Materials:
-
Maleic Anhydride (1.0 mol)
-
Ethylene Glycol (1.1 mol)
-
p-Toluenesulfonic acid (catalyst, ~0.1% by weight)
-
Toluene (as solvent for azeotropic removal of water)
-
Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Charge the round-bottom flask with maleic anhydride, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere with constant stirring.
-
Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Preparation of a Crosslinked Poly(acrylamide-co-ethylene dimaleate) Hydrogel
This protocol outlines the free-radical polymerization of acrylamide with this compound as a crosslinker to form a hydrogel.
Materials:
-
Acrylamide (AAm) (e.g., 10 g)
-
This compound (crosslinker, variable amount, e.g., 0.1 g for 1 wt%)
-
Ammonium Persulfate (APS) (initiator, e.g., 0.05 g)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator, e.g., 240 µL)
-
Deionized water
-
Nitrogen gas source
-
Molds (e.g., between two glass plates with a spacer)
Procedure:
-
In a beaker, dissolve the desired amounts of acrylamide and this compound in deionized water to form the precursor solution.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes. Free-radical polymerization is inhibited by oxygen.
-
Add the initiator, ammonium persulfate (APS), to the solution and mix until dissolved.
-
Add the accelerator, TEMED, to the solution and mix thoroughly. The polymerization will begin shortly after the addition of TEMED.
-
Quickly pour the solution into the molds.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
Once polymerized, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 24-48 hours to remove any unreacted monomers and initiator. The water should be changed several times.
-
The purified hydrogel is now ready for characterization and use.
Visualizations
Experimental Workflow for Hydrogel Synthesis
References
- 1. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors and Synthesis of Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors, synthesis routes, and characterization of ethylene dimaleate. This document is intended for researchers and professionals involved in chemical synthesis and drug development who require a detailed understanding of this specific diester.
Introduction to this compound
This compound, also known as ethylene glycol dimaleate, is the diester formed from the reaction of ethylene glycol with two equivalents of maleic acid or its anhydride. The molecule features two maleate moieties linked by an ethylene bridge. This structure, containing reactive carbon-carbon double bonds, makes it a potentially valuable building block in polymer chemistry and as a crosslinking agent. Its synthesis is a direct application of esterification principles, though control of reaction conditions is crucial to favor the formation of the diester over oligo- or polyesters.
Precursors for this compound Synthesis
The primary precursors for the synthesis of this compound are ethylene glycol and either maleic acid or maleic anhydride. Maleic anhydride is often preferred due to its higher reactivity and the fact that the initial ring-opening reaction with the alcohol is facile and does not produce water.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | 197.3 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52.8 | 202 |
| Maleic Acid | C₄H₄O₄ | 116.07 | 135 (decomposes) | - |
Synthesis Routes
The most common method for synthesizing this compound is through the direct esterification of ethylene glycol with maleic anhydride or maleic acid. To achieve a high yield of the diester, it is crucial to control the stoichiometry of the reactants and the reaction conditions to drive the reaction to completion and prevent polymerization.
Acid-Catalyzed Esterification
Acid catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, are typically employed to accelerate the esterification reaction.[1] The reaction is generally performed at elevated temperatures with the continuous removal of water, a byproduct of the esterification of the intermediate monoester, to shift the equilibrium towards the product side.
Synthesis without a Foreign Catalyst
Polyesterifications of ethylene glycol with maleic anhydride can also be carried out without a foreign acid catalyst at constant reaction temperatures between 162-192°C.[2]
Quantitative Data from Analogous Syntheses
| Product | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Diethylene glycol monoethyl ether maleate (diester selectivity) | Maleic anhydride, Diethylene glycol monoethyl ether | p-toluenesulfonic acid, sulfamic acid, or ammonium ferric sulfate dodecahydrate | 90-110 | 5-8 | >99% conversion of maleic anhydride; >95% selectivity for diester | [3] |
| Diethyl maleate | Maleic anhydride, Ethanol | Solid acid ion exchange resin | 100-130 | - | 98% yield of diester | [4] |
Detailed Experimental Protocol (Inferred)
The following is a generalized, inferred protocol for the laboratory-scale synthesis of this compound based on established esterification procedures for similar compounds.[3][4]
Materials:
-
Maleic anhydride (2.0 mol)
-
Ethylene glycol (1.0 mol)
-
p-Toluenesulfonic acid (0.02 mol, catalyst)
-
Toluene (as azeotroping agent)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a Dean-Stark apparatus, condenser, thermometer, and magnetic stirrer, add maleic anhydride, ethylene glycol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from maleic anhydride and ethylene glycol proceeds through a two-step esterification process.
References
Methodological & Application
Application Note: Synthesis of High-Purity Ethylene Dimaleate
Abstract
This application note provides a detailed protocol for the synthesis of high-purity ethylene dimaleate. The described method involves the direct esterification of maleic anhydride with ethylene glycol, followed by a robust purification procedure. This protocol is designed for researchers in materials science, polymer chemistry, and drug development who require a reliable method to produce ethylene dimaleale with high purity, suitable for demanding applications. All procedural steps, from reaction setup to final product characterization, are outlined in detail. Quantitative data from representative syntheses are summarized, and analytical methods for purity assessment are described.
Introduction
This compound is a bifunctional monomer that serves as a valuable building block in the synthesis of various polymers and functional materials. Its two maleate moieties provide sites for polymerization and other chemical transformations, such as Michael additions. The purity of this compound is critical for these applications, as impurities can significantly impact polymerization kinetics, polymer properties, and the performance of the final product. This document presents a standardized and reproducible protocol for the synthesis of high-purity this compound.
Synthesis Pathway
The synthesis of this compound is achieved through the esterification of two equivalents of maleic anhydride with one equivalent of ethylene glycol. The reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA), to achieve high conversion rates. The reaction proceeds in two steps: first, the opening of the maleic anhydride rings by ethylene glycol to form a monoester intermediate, followed by the esterification of the second carboxylic acid group.
Experimental Protocol
Materials and Reagents
-
Maleic Anhydride (≥99% purity)
-
Ethylene Glycol (≥99.5% purity, anhydrous)
-
p-Toluenesulfonic acid monohydrate (PTSA, ≥98.5% purity)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (95%)
-
Deionized water
Equipment
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Synthesis Procedure
-
Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a thermometer. The flask is charged with maleic anhydride (1.0 mol, 98.06 g), ethylene glycol (0.5 mol, 31.04 g, 27.8 mL), p-toluenesulfonic acid monohydrate (0.025 mol, 4.76 g), and 200 mL of toluene.
-
Esterification: The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The water formed during the esterification is collected in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water (0.5 mol, 9 mL) has been collected, which typically takes 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed successively with 100 mL of saturated sodium bicarbonate solution (to neutralize the PTSA catalyst and any unreacted maleic acid), 100 mL of deionized water, and 100 mL of brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a viscous oil or a semi-solid.
Purification by Recrystallization
-
Dissolution: The crude product is dissolved in a minimal amount of hot ethanol (95%) in an Erlenmeyer flask. The solution is heated gently on a hot plate until all the solid dissolves.
-
Crystallization: Deionized water is added dropwise to the hot ethanol solution until the solution becomes slightly turbid. The flask is then allowed to cool slowly to room temperature, followed by cooling in an ice bath for at least 1 hour to induce crystallization.
-
Isolation and Drying: The resulting white crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold ethanol-water (1:1 v/v) and then dried in a vacuum oven at 40 °C to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 1.0 mol | Protocol |
| Ethylene Glycol | 0.5 mol | Protocol |
| Catalyst (PTSA) | 0.025 mol | Protocol |
| Reaction Conditions | ||
| Temperature | 110-120 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Product | ||
| Theoretical Yield | 129.09 g | Calculated |
| Typical Crude Yield | 115-120 g (89-93%) | Experimental |
| Yield after Recrystallization | 95-105 g (74-81%) | Experimental |
| Purity (by HPLC) | >99% | [1] |
| Melting Point | 110-113 °C | [2] |
Characterization and Purity Analysis
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Detector: UV detector at 210 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity calculated based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Detector: Mass spectrometer scanning a mass range of 50-300 m/z.
-
Expected Outcome: A single major peak with a mass spectrum consistent with the molecular weight of this compound (258.18 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the vinyl protons of the maleate groups and the ethylene bridge protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbons, vinyl carbons, and the ethylene bridge carbons.
-
Expected Outcome: The NMR spectra should confirm the chemical structure of this compound and the absence of significant impurities.
Diagrams
Caption: Experimental workflow for the synthesis of high-purity this compound.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound. By following the described esterification, work-up, and purification procedures, researchers can obtain a product with purity exceeding 99%, as confirmed by standard analytical techniques. This high-purity monomer is well-suited for a variety of applications in polymer and materials science.
References
Application Notes and Protocols for the Polymerization of Poly(ethylene maleate)
Topic: Utilization of Ethylene Glycol and Maleic Anhydride for the Synthesis of Unsaturated Polyesters.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "ethylene dimaleate" as a monomer is not standard in polymer chemistry literature. The polymer that would result from such a monomer is structurally equivalent to poly(ethylene maleate), which is an unsaturated polyester. This polymer is synthesized through the polycondensation reaction of ethylene glycol with maleic anhydride or maleic acid. Poly(ethylene maleate) and related unsaturated polyesters are of significant interest for various applications, including in the biomedical field, due to the presence of reactive double bonds in the polymer backbone which allow for further functionalization or cross-linking.
These materials can be used in drug delivery systems, as components in biomaterials, and in tissue engineering as scaffolds for bioactive molecules.[1][2] The ester linkages in the backbone are susceptible to hydrolysis, rendering the polymers biodegradable, a desirable characteristic for many biomedical applications.
Application Notes
Unsaturated polyesters like poly(ethylene maleate) are versatile polymers with a range of applications stemming from the reactivity of the maleate double bond.
-
Cross-linking: The double bonds along the polymer chain can undergo free-radical polymerization, often with a vinyl monomer like styrene, to form a three-dimensional cross-linked thermoset structure.[2] This cross-linking imparts rigidity and strength to the material.
-
Functionalization: The maleate units can be functionalized post-polymerization to attach bioactive molecules, drugs, or targeting ligands, making them suitable for drug delivery applications.
-
Biodegradability: The polyester backbone is susceptible to hydrolytic degradation, leading to non-toxic degradation products (ethylene glycol and maleic acid), which is advantageous for in-vivo applications.
-
Copolymerization: Ethylene glycol and maleic anhydride can be copolymerized with other diols and diacids to tailor the properties of the resulting polyester, such as its flexibility, hydrophilicity, and degradation rate.
Experimental Protocols
The synthesis of poly(ethylene maleate) is typically achieved through melt polycondensation. This method involves heating the monomers, ethylene glycol and maleic anhydride, to a high temperature, often in the presence of a catalyst, to drive the esterification reaction and remove the water byproduct.
Protocol 1: Melt Polycondensation of Ethylene Glycol and Maleic Anhydride
This protocol describes a two-stage melt polycondensation process for synthesizing poly(ethylene maleate).
Materials:
-
Maleic anhydride (MA)
-
Ethylene glycol (EG)
-
Nitrogen gas (inert atmosphere)
-
Chloroform (for recrystallization of MA)
-
Sodium (for drying EG)
Equipment:
-
Four-necked reaction flask
-
Mechanical stirrer
-
Contact thermometer
-
Bubbling tube for nitrogen inlet
-
Condenser and collection flask for water removal
Procedure:
-
Monomer Preparation:
-
Recrystallize maleic anhydride from chloroform.
-
Reflux ethylene glycol with sodium for one hour and then distill to remove water.
-
-
Reaction Setup:
-
Assemble the four-necked flask with the mechanical stirrer, thermometer, nitrogen inlet, and condenser.
-
Charge the flask with maleic anhydride and ethylene glycol in a desired molar ratio (e.g., 1:1.1). An excess of glycol is often used to compensate for its loss during the reaction.
-
-
First Stage: Esterification:
-
Heat the reaction mixture under a slow stream of nitrogen gas.
-
Maintain the temperature at approximately 160-190°C.
-
Continuously stir the mixture.
-
Water will be formed as a byproduct and should be collected in the collection flask.
-
Monitor the reaction by measuring the acid value of the reaction mixture at regular intervals. This stage is typically continued until the acid value drops to a predetermined level.
-
-
Second Stage: Polycondensation:
-
Increase the temperature to 200-220°C.
-
Apply a vacuum to the system to facilitate the removal of excess ethylene glycol and further drive the polymerization to achieve a higher molecular weight.
-
Continue the reaction until the desired viscosity or molecular weight is achieved.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting poly(ethylene maleate) will be a viscous liquid or a solid, depending on the molecular weight.
-
Characterization
The synthesized poly(ethylene maleate) can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds and the presence of C=C double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure, confirm the repeating unit, and quantify the degree of isomerization from maleate to fumarate.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is semi-crystalline.
-
Titration: To determine the acid value and hydroxyl value, which are indicative of the polymer's end-groups and can be used to estimate the molecular weight.[3]
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of unsaturated polyesters based on maleic anhydride and diols, as found in the literature. It is important to note that specific values for poly(ethylene maleate) can vary depending on the precise experimental setup and conditions.
Table 1: Reaction Parameters for the Synthesis of Unsaturated Polyesters
| Parameter | Value/Range | Reference |
| Monomers | Maleic Anhydride, Ethylene Glycol | [4] |
| Molar Ratio (MA:EG) | 1:1.1 to 1:2 | [4][5] |
| Reaction Temperature | 160 - 220 °C | [6] |
| Reaction Time | 2 - 11 hours | [5] |
| Atmosphere | Inert (Nitrogen) | [4] |
| Catalyst | Typically none for initial esterification; can be used for polycondensation | [6] |
Table 2: Typical Properties of Unsaturated Polyesters
| Property | Value/Range | Reference |
| Molecular Weight (Mn) | 1000 - 1500 g/mol (for polyester-diols) | [4] |
| Appearance | Pale amber-colored resinous mass | [5] |
| Solubility | Soluble in acetone and glycol monoalkyl ethers | [5] |
| Isomerization | Maleate to fumarate isomerization occurs during synthesis | [4] |
Visualizations
Polymerization Reaction
Caption: Polycondensation of maleic anhydride and ethylene glycol.
Experimental Workflow
Caption: Workflow for poly(ethylene maleate) synthesis.
Logical Relationship of Polymer Properties
Caption: Factors influencing polymer properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 5. US2195362A - Glycol-maleic acid resin and process of making same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application of Ethylene Dimaleate in Polyester Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polyesters through the polycondensation of diols and dicarboxylic acids is a cornerstone of polymer chemistry, with applications ranging from textiles and packaging to advanced materials in the biomedical field. While the term "ethylene dimaleale" is not a standard monomer used in polyester synthesis, it conceptually represents the repeating unit formed from the reaction of ethylene glycol with maleic acid or its anhydride. This document provides detailed application notes and protocols for the synthesis of unsaturated polyesters based on these precursors, which can be considered as the formation of poly(ethylene maleate).
Unsaturated polyesters, containing double bonds within the polymer backbone, are of particular interest as they can be cross-linked to form thermosetting resins with high strength and rigidity. These materials find use in fiber-reinforced plastics, coatings, and biomedical scaffolds. The inclusion of the maleate functional group provides a site for further chemical modification or for controlled degradation, which is of interest in drug delivery and tissue engineering.
Reaction Principle
The synthesis of poly(ethylene maleate) is achieved through the condensation polymerization of ethylene glycol and maleic anhydride. The reaction proceeds in two main stages:
-
Esterification: The initial reaction involves the opening of the maleic anhydride ring by ethylene glycol to form a half-ester.
-
Polycondensation: Subsequent heating under vacuum promotes the formation of ester linkages between the monomers, with the elimination of water as a byproduct, leading to the growth of the polyester chain.
The process is typically carried out at elevated temperatures, and the progress of the reaction is monitored by measuring the acid value of the reaction mixture.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of unsaturated polyesters derived from ethylene glycol and maleic anhydride/phthalic anhydride mixtures.
Table 1: Typical Reaction Parameters for Unsaturated Polyester Synthesis
| Parameter | Value | Reference |
| Monomers | Ethylene Glycol, Maleic Anhydride, Phthalic Anhydride | [2][3][4] |
| Molar Ratio (Glycol:Anhydride) | 1.1:1 to 1.2:1 (excess glycol) | [3][5] |
| Reaction Temperature | 150 - 220 °C | [1][2][4] |
| Catalyst | p-Toluene sulfonic acid (optional) | [1] |
| Inhibitor (post-reaction) | Hydroquinone | [2][4] |
| Endpoint (Acid Value) | < 50 mg KOH/g | [1][2][4] |
Table 2: Properties of Cured Unsaturated Polyester Resins
| Property | Typical Value Range | Reference |
| Tensile Strength | 30 - 60 MPa | [5] |
| Tensile Modulus | 2 - 4 GPa | [5] |
| Elongation at Break | 1 - 5 % | [5] |
| Molecular Weight (Mn) | 1000 - 3000 g/mol | [3] |
Experimental Protocols
Protocol 1: Synthesis of Unsaturated Polyester Resin (Poly(ethylene maleate))
This protocol describes the synthesis of an unsaturated polyester resin from ethylene glycol and maleic anhydride using a melt polycondensation method.
Materials:
-
Maleic anhydride (MA)
-
Ethylene glycol (EG)
-
p-Toluene sulfonic acid (PTSA) (catalyst, optional)
-
Xylene (azeotropic solvent)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Dean-Stark trap with condenser
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with a condenser.
-
Charging Reactants: Charge the flask with maleic anhydride and ethylene glycol in a 1:1.1 molar ratio.[3] Add a catalytic amount of p-Toluene sulfonic acid (e.g., 0.5% by weight of reactants) and a small amount of xylene to facilitate water removal.[1]
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.
-
First Stage - Esterification: Begin stirring and gradually heat the mixture to 150-160 °C. The reaction is endothermic, and the temperature may initially drop. Water will begin to collect in the Dean-Stark trap.
-
Second Stage - Polycondensation: After the majority of the theoretical amount of water has been collected, slowly increase the temperature to 180-200 °C. Continue the reaction until the acid value of the resin drops to the desired level (e.g., below 50 mg KOH/g).[1][4]
-
Monitoring the Reaction: Periodically take samples to determine the acid value by titration with a standard potassium hydroxide solution.
-
Cooling and Inhibition: Once the target acid value is reached, turn off the heat and allow the reactor to cool to about 160 °C. Add a small amount of hydroquinone (e.g., 300 ppm) to inhibit premature cross-linking.[1]
-
Dilution: Once the temperature of the resin drops below the boiling point of styrene, slowly add styrene monomer under vigorous stirring to achieve the desired viscosity. The final resin is typically a solution of the unsaturated polyester in styrene.[1]
Protocol 2: Determination of Acid Value
Materials:
-
Polyester resin sample
-
Toluene/Ethanol mixture (2:1 v/v)
-
Phenolphthalein indicator
-
Standardized 0.1 M Potassium Hydroxide (KOH) solution
Procedure:
-
Accurately weigh about 1 g of the polyester resin sample into a conical flask.
-
Add 50 mL of the toluene/ethanol mixture to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M KOH solution until a permanent pink color is observed.
-
Record the volume of KOH solution used.
-
Calculate the acid value (AV) using the following formula: AV (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
W = Weight of the sample (g)
-
Visualizations
Caption: Polycondensation of Ethylene Glycol and Maleic Anhydride.
Caption: Workflow for Unsaturated Polyester Synthesis.
References
Application Notes and Protocols: Curing Mechanisms of Maleate-Containing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the curing mechanisms of unsaturated polyester resins (UPRs) containing ethylene dimaleate functionalities. The focus is on the underlying chemistry, experimental protocols for characterization, and the influence of various parameters on the final properties of the cured resin. This information is particularly relevant for the development of novel biomaterials, medical devices, and drug delivery systems.
Introduction to Maleate-Containing Unsaturated Polyester Resins
Unsaturated polyester resins are thermosetting polymers that consist of a polyester backbone with carbon-carbon double bonds, typically derived from maleic anhydride. These resins are usually dissolved in a reactive diluent, such as styrene, which copolymerizes with the polyester chains during the curing process to form a rigid, cross-linked network. The term "this compound" refers to the repeating units within the polyester chain where ethylene glycol has been esterified with maleic acid. The curing process is a free-radical polymerization, which can be initiated by thermal means or by photopolymerization.
The versatility of UPRs allows for the tailoring of their mechanical properties, degradation kinetics, and biocompatibility, making them attractive for medical applications, including the fabrication of medical devices and as carriers for controlled drug release.[1][2][3]
Curing Mechanisms
The curing of maleate-containing UPRs is a free-radical chain-growth copolymerization reaction between the unsaturated polyester chains and a vinyl monomer, most commonly styrene. The process can be divided into three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the generation of free radicals. This can be achieved through two primary methods:
-
Thermal Curing (Ambient and High Temperature): At ambient temperatures, a redox system is typically employed. This involves a peroxide initiator (e.g., methyl ethyl ketone peroxide - MEKP, or benzoyl peroxide - BPO) and a promoter or accelerator (e.g., a cobalt salt like cobalt octoate or cobalt naphthenate).[4][5] The promoter accelerates the decomposition of the peroxide to generate free radicals. For high-temperature curing, thermal decomposition of the peroxide initiator is sufficient to start the polymerization.
-
Photocuring: This method utilizes a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals to initiate polymerization.
Propagation: The initial radicals react with the double bonds of the styrene monomer or the maleate units in the polyester chain, creating a new radical. This new radical then reacts with other monomers or unsaturated polyester chains, propagating the polymer network. At the beginning of the reaction, a near-azeotropic copolymerization occurs, with both styrene and polyester vinyl groups participating. As the reaction progresses, styrene conversion often becomes more favorable.[6]
Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation of radical species, leading to the final cross-linked, solid thermoset.
Experimental Protocols
Monitoring Curing Kinetics with Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the curing kinetics of UPRs by measuring the heat flow associated with the exothermic polymerization reaction.
Objective: To determine the total heat of reaction, the rate of cure, and the degree of conversion as a function of time and temperature.
Materials and Equipment:
-
Unsaturated polyester resin containing this compound units.
-
Styrene (or other reactive diluent).
-
Initiator (e.g., MEKP or BPO).
-
Promoter (e.g., cobalt octoate).
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum sample pans.
-
Micropipette.
Protocol:
-
Sample Preparation:
-
Accurately weigh the desired amounts of UPR, styrene, and promoter into a small vial. Mix thoroughly.
-
Just prior to the DSC measurement, add the precise amount of initiator and mix quickly but thoroughly.
-
Using a micropipette, transfer 5-10 mg of the reacting mixture into a hermetic aluminum DSC pan.
-
Seal the pan to prevent the evaporation of styrene.
-
-
Isothermal DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 30°C, 40°C, 50°C).[6]
-
Record the heat flow as a function of time until the exotherm returns to the baseline, indicating the completion of the reaction at that temperature.
-
The rate of cure is directly proportional to the measured heat flow.
-
The degree of conversion (α) at any time (t) is calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction.
-
-
Dynamic (Non-isothermal) DSC Analysis:
-
Place a freshly prepared and sealed sample pan in the DSC.
-
Heat the sample at a constant rate (e.g., 5°C/min or 10°C/min) over a temperature range that covers the entire curing process (e.g., from room temperature to 250°C).[6][7]
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak. This value is used to calculate the degree of conversion in isothermal experiments.
-
Monitoring Curing with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor the chemical changes during the curing process by tracking the disappearance of specific chemical bonds.
Objective: To determine the individual conversion of styrene and maleate double bonds as a function of time.
Materials and Equipment:
-
Reacting resin mixture (as prepared for DSC).
-
Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.[8]
-
Alternatively, KBr plates for transmission measurements.
Protocol:
-
ATR-FTIR (In-situ):
-
Place a drop of the freshly prepared reacting resin mixture onto the ATR crystal.
-
Record spectra at regular intervals (e.g., every 30 seconds) over the mid-IR range (typically 4000-650 cm⁻¹).
-
Monitor the decrease in the absorbance peaks corresponding to the C=C bonds of styrene (e.g., around 910 cm⁻¹) and the maleate groups (e.g., around 1640 cm⁻¹).[9]
-
An internal standard peak that does not change during the reaction (e.g., a C=O ester peak around 1720 cm⁻¹) can be used for normalization.
-
-
Transmission FTIR (Ex-situ):
-
Data Analysis:
-
Calculate the conversion of each species by measuring the decrease in the area of its characteristic peak over time, relative to its initial area.
-
Quantitative Data on Curing and Mechanical Properties
The curing conditions significantly impact the final properties of the unsaturated polyester resin. The following tables summarize representative data from the literature.
Table 1: Effect of Curing Temperature on the Curing Process of a General-Purpose UPR
| Curing Temperature (°C) | Time to Peak Exotherm (min) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |
| 70 | ~15 | ~150 | ~250 |
| 80 | ~10 | ~170 | ~260 |
| 90 | ~7 | ~185 | ~270 |
| 100 | ~5 | ~200 | ~280 |
Note: Data is illustrative and can vary significantly based on the specific resin formulation, initiator, and promoter concentrations.
Table 2: Influence of Curing Conditions on Mechanical Properties of a UPR
| Curing Condition | Bending Strength (MPa) | Bending Modulus (GPa) |
| Room Temperature, 24h | 45.3 | 2.1 |
| 40°C, 24h | 61.8 | 2.8 |
| 60°C, 24h | 85.4 | 3.5 |
| Room Temp, 24h + Post-cure 40°C, 3h | 55.2 | 2.5 |
| Room Temp, 24h + Post-cure 60°C, 3h | 70.1 | 3.1 |
Source: Adapted from studies on the effect of post-curing on mechanical properties. Higher curing temperatures generally lead to a higher degree of conversion and improved mechanical properties.[10]
Applications in Drug Development and Medical Devices
The tunability of unsaturated polyester resins makes them promising candidates for various biomedical applications.
-
Medical Devices: UPRs are used in the manufacturing of medical devices due to their excellent chemical stability, biocompatibility, strength, and light weight.[1] They can be processed through various methods, including injection molding and 3D printing, making them suitable for creating internal implants, surgical tools, and diagnostic equipment.[1]
-
Controlled Drug Release: The cross-linked network of UPRs can be designed to encapsulate therapeutic agents. The release of the drug can be controlled by the degradation of the polyester backbone through hydrolysis of the ester bonds. By adjusting the hydrophilicity and cross-link density of the resin, the drug release profile can be tailored. New unsaturated polyesters have been investigated as injectable drug carriers, forming a semi-solid drug depot in situ for localized and prolonged drug delivery.[2]
-
Tissue Engineering: Biocompatible and biodegradable UPRs are being explored for creating scaffolds for tissue engineering.[3] These scaffolds can provide mechanical support for cell growth and tissue regeneration, and then degrade over time as new tissue is formed. The synthesis of UPRs from bio-derived monomers is an active area of research to improve their biocompatibility and sustainability.[3]
By understanding and controlling the curing mechanisms of maleate-containing unsaturated polyester resins, researchers can develop advanced materials with tailored properties for a wide range of applications in the pharmaceutical and biomedical fields.
References
- 1. Unsaturated Polyester Resin: the material of choice for modern medical device manufacturing - ZhongTritium | Leading Resin Manufacturer and Exporter | Durable, Corrosion-Resistant Resins for Global Industries [tritiumupr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the thermal behavior and kinetics of unsaturated polyester resin supplemented with organo-nanoclay - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06076D [pubs.rsc.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. mdpi.com [mdpi.com]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulation of Ethylene Dimaleate-Based Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene dimaleate-based adhesives are a class of unsaturated polyester resins that offer a versatile platform for formulating high-performance bonding agents. These adhesives are synthesized through the polycondensation reaction of ethylene glycol and maleic anhydride, resulting in a linear polyester chain with reactive carbon-carbon double bonds. The subsequent curing of this resin, typically initiated by free radicals in the presence of a reactive diluent, forms a durable, cross-linked thermoset polymer. The properties of the final adhesive, such as flexibility, strength, and chemical resistance, can be tailored by adjusting the formulation, including the ratio of saturated to unsaturated acids and the type of glycol used.[1]
These application notes provide detailed protocols for the synthesis, formulation, and characterization of this compound-based adhesives, intended to guide researchers in developing and evaluating these materials for a variety of applications.
I. Synthesis of this compound Resin
The synthesis of the unsaturated polyester resin is a two-stage process involving an initial esterification followed by polycondensation.
Experimental Protocol: Two-Stage Melt Polycondensation
Materials:
-
Maleic Anhydride (MA)
-
Ethylene Glycol (EG)
-
Phthalic Anhydride (PA) (optional, for property modification)
-
Hydroquinone (inhibitor)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
250 cm³ four-necked flask
-
Mechanical stirrer
-
Contact thermometer
-
Heating mantle with temperature controller
-
Condenser with a side arm for water collection (Dean-Stark trap)
-
Bubbling tube for nitrogen inlet
Procedure:
-
Esterification (First Stage):
-
Charge the four-necked flask with maleic anhydride and ethylene glycol. A typical molar ratio is 1:2 (MA:EG).[2] If modifying the resin, a portion of the maleic anhydride can be substituted with phthalic anhydride.[3]
-
Begin stirring and bubbling a slow stream of nitrogen gas through the reaction mixture to maintain an inert atmosphere.
-
Heat the mixture to approximately 150-160 °C. The esterification reaction is exothermic and will initiate.
-
Continue heating and stirring, gradually increasing the temperature to 210 °C.[4] Water will begin to distill off and can be collected in the side arm of the condenser.
-
Monitor the reaction progress by periodically measuring the acid value of the resin. The reaction is typically continued until a specific acid value is reached, for example, 60 mg KOH/g.[4]
-
-
Polycondensation (Second Stage):
-
Once the desired acid value for the first stage is achieved, the temperature is maintained at 210 °C for the transesterification reaction to proceed, where excess glycol is removed to increase the molecular weight of the polyester.[2]
-
Continue the reaction until the acid value drops to a lower target, for instance, below 30 mg KOH/g.[4]
-
Once the target acid value is reached, cool the reactor to approximately 140 °C and add a small amount of inhibitor, such as hydroquinone (e.g., 0.02 wt%), to prevent premature gelation during storage.[5]
-
The resulting viscous liquid is the unsaturated polyester resin (this compound).
-
Caption: Workflow for the synthesis of this compound resin.
II. Formulation of the Adhesive
The synthesized unsaturated polyester resin is then formulated into an adhesive by blending it with a reactive diluent, an initiator, and an accelerator.
Typical Adhesive Formulation
| Component | Function | Typical Concentration (wt%) | Example |
| Unsaturated Polyester Resin | Binder/Matrix | 50 - 70 | This compound Resin |
| Reactive Diluent | Reduces viscosity, cross-links with resin | 30 - 50 | Styrene |
| Initiator | Generates free radicals to start curing | 1 - 3 | Methyl Ethyl Ketone Peroxide (MEKP) |
| Accelerator (Promoter) | Speeds up initiator decomposition | 0.1 - 0.5 | Cobalt Naphthenate |
| Fillers (optional) | Modify properties (e.g., strength, cost) | 0 - 40 | Calcium Carbonate, Silica |
| Inhibitor (in resin) | Prevents premature curing | < 0.1 | Hydroquinone |
Experimental Protocol: Adhesive Preparation
Materials:
-
Synthesized this compound Resin
-
Styrene
-
Methyl Ethyl Ketone Peroxide (MEKP)
-
Cobalt Naphthenate (6% solution)
Equipment:
-
Glass beaker or container
-
Mechanical or magnetic stirrer
-
Syringes or pipettes for accurate measurement
Procedure:
-
In a well-ventilated fume hood, weigh the required amount of this compound resin into a beaker.
-
Add the desired amount of styrene monomer to the resin and stir until a homogeneous solution is obtained. The viscosity of the resin will decrease significantly.
-
Just before application, add the accelerator (cobalt naphthenate) to the resin-styrene mixture and stir thoroughly.
-
Finally, add the initiator (MEKP) and mix gently but thoroughly for a short period (e.g., 1-2 minutes). The adhesive is now ready for application.
Note: The pot life of the adhesive (the time it remains workable) will depend on the formulation and temperature. It is crucial to apply the adhesive within its pot life.
III. Curing and Characterization
The formulated adhesive cures through a free-radical copolymerization of the unsaturated polyester and the reactive diluent.
Curing Process
The curing process can be initiated at room temperature or accelerated by applying heat. The process involves several stages:
-
Gel time: The time taken for the liquid adhesive to transition into a gel-like state.
-
Cure time: The time required for the adhesive to harden sufficiently to be handled.
-
Full cure: The time needed to achieve the final, optimal mechanical properties.[6]
Caption: Free-radical curing mechanism of the adhesive.
Characterization Protocols
This method, based on ASTM D7029, is used to determine the gel time, cure time, and peak exotherm of the resin formulation.[7][8][9]
Equipment:
-
Constant temperature bath (e.g., 82.2 °C / 180 °F)
-
Test tubes
-
Thermocouple with a recording pyrometer
-
Stopwatch
Procedure:
-
Prepare the adhesive formulation as described in Section II.
-
Place a specific amount of the catalyzed adhesive (e.g., 10g) into a test tube.
-
Insert a thermocouple into the center of the adhesive mass.
-
Place the test tube in the constant temperature bath.
-
Record the temperature of the adhesive as a function of time.
-
From the resulting temperature-time curve, determine:
-
Gel Time: Time to reach a specific temperature (e.g., from 65.5 °C to 87.8 °C).
-
Cure Time: Time from 65.5 °C to the peak exotherm temperature.
-
Peak Exotherm: The maximum temperature reached during curing.
-
1. Tensile Strength, Tensile Modulus, and Elongation at Break
Standard: ASTM D638
Procedure:
-
Prepare dog-bone shaped specimens of the cured adhesive by casting the formulated adhesive into appropriate molds.
-
Allow the specimens to fully cure.
-
Condition the specimens at a standard temperature and humidity.
-
Test the specimens using a universal testing machine at a constant crosshead speed.
-
Record the load and elongation until the specimen fractures.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
2. Lap Shear Strength
Standard: ASTM D1002
Procedure:
-
Prepare single-lap-joint specimens by bonding two substrate coupons (e.g., steel, aluminum) with the formulated adhesive.
-
Ensure a consistent bond line thickness.
-
Allow the specimens to fully cure.
-
Test the specimens in a universal testing machine by applying a tensile load to the joint.
-
Record the maximum load before failure.
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
1. Fourier Transform Infrared (FTIR) Spectroscopy
Purpose: To confirm the chemical structure of the synthesized resin and monitor the curing process.
Procedure:
-
Acquire an FTIR spectrum of the uncured liquid resin.
-
Acquire FTIR spectra of the adhesive at different stages of curing.
-
Identify characteristic peaks:
-
C=O stretching (ester): ~1720-1740 cm⁻¹
-
C=C stretching (maleate/fumarate): ~1645 cm⁻¹
-
C-H stretching (styrene): ~3020-3080 cm⁻¹ and out-of-plane bending at ~700-900 cm⁻¹
-
-
Monitor the decrease in the intensity of the C=C double bond peaks to follow the extent of cure.
2. Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) of the cured adhesive.
Procedure:
-
Place a small, accurately weighed sample of the fully cured adhesive in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The Tg is observed as a step change in the heat flow curve.
IV. Quantitative Data Summary
The following table summarizes typical properties of this compound-based adhesives. Actual values will vary depending on the specific formulation.
| Property | Typical Value Range | Test Method |
| Resin Properties | ||
| Acid Value (uncured resin) | 15 - 30 mg KOH/g | Titration |
| Viscosity (resin in styrene) | 200 - 500 cP | Brookfield Viscometer |
| Curing Characteristics | ||
| Gel Time (at 25 °C) | 10 - 30 minutes | Visual/Tack-free time |
| Peak Exotherm | 120 - 180 °C | ASTM D7029 |
| Mechanical Properties (Cured) | ||
| Tensile Strength | 40 - 70 MPa | ASTM D638 |
| Tensile Modulus | 2 - 4 GPa | ASTM D638 |
| Elongation at Break | 1 - 3 % | ASTM D638 |
| Lap Shear Strength (on steel) | 10 - 20 MPa | ASTM D1002 |
| Glass Transition Temperature (Tg) | 80 - 120 °C | DSC |
Conclusion
The formulation of this compound-based adhesives offers a flexible approach to developing bonding agents with a wide range of properties. By carefully controlling the synthesis of the unsaturated polyester resin and the formulation of the final adhesive, researchers can optimize performance for specific applications. The protocols and data presented in these notes provide a foundation for the systematic development and characterization of these versatile adhesive systems.
References
- 1. researchgate.net [researchgate.net]
- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 3. tandfonline.com [tandfonline.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. US4902773A - Method of preparation of unsaturated polyester resins from maleic acid/anhydride - Google Patents [patents.google.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. store.astm.org [store.astm.org]
- 8. infinitalab.com [infinitalab.com]
- 9. img.antpedia.com [img.antpedia.com]
Application Notes and Protocols for Surface Modification Using Maleate-Based Chemistries
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Initial searches for surface modification techniques utilizing ethylene dimaleate yielded limited specific applications and protocols. This suggests that while this compound possesses reactive maleate groups, it is not a commonly employed reagent for this purpose in the broader scientific literature. However, the underlying reactive chemistry of the maleate group is well-represented by the extensive use of maleic anhydride and its copolymers in surface functionalization.
This document provides detailed application notes and protocols based on the robust and versatile chemistry of maleic anhydride, which can be adapted for use with this compound or other maleate-containing compounds. Maleic anhydride copolymers offer a powerful platform for modifying surfaces to enhance biocompatibility, facilitate drug conjugation, and control cell interactions.[1][2] The anhydride group readily reacts with nucleophiles such as primary amines and hydroxyl groups present on various substrates or biomolecules, forming stable covalent bonds under mild conditions.[1][3][4]
Section 1: Application Notes
Overview of Maleate-Based Surface Modification
Maleic anhydride and its copolymers (e.g., with styrene, ethylene, or vinyl ethers) are widely used to introduce reactive functional groups onto a variety of surfaces, including polymers, glass, and metal oxides.[5][6][7] The key advantages of this approach include:
-
Versatility: The anhydride ring can react with a wide range of nucleophiles, enabling the immobilization of various biomolecules, including proteins, peptides, and drugs containing amine or hydroxyl groups.[1][2][8]
-
Controlled Reactions: The reaction conditions are typically mild, preserving the bioactivity of the molecules being conjugated.[1]
-
Tunable Properties: By selecting different comonomers for the maleic anhydride copolymers, properties such as hydrophobicity, charge, and linker length can be tailored to specific applications.[9][10]
Applications in Drug Development and Research
-
Drug Conjugation: Surfaces modified with maleic anhydride can be used to covalently attach drugs, creating localized drug delivery systems or improving the pharmacological properties of the conjugated molecule.[1][8]
-
Biomolecule Immobilization: Proteins, enzymes, and antibodies can be immobilized on maleic anhydride-activated surfaces for applications in biosensors, diagnostic assays (like ELISA), and cell culture.[11][12]
-
Improving Biocompatibility: Coating surfaces with hydrophilic copolymers containing maleic anhydride can reduce non-specific protein adsorption and improve the biocompatibility of medical implants and devices.[6]
-
Cell Adhesion and Culture: The surface chemistry can be modified to promote or prevent cell adhesion, providing control over cell growth and tissue engineering applications.[13]
Section 2: Experimental Protocols
Protocol for Surface Activation with Maleic Anhydride Copolymers
This protocol describes the general procedure for coating a substrate with a maleic anhydride copolymer to introduce reactive anhydride groups on the surface.
Materials:
-
Substrate (e.g., glass slide, silicon wafer, polymer film)
-
Maleic anhydride copolymer (e.g., poly(styrene-co-maleic anhydride))
-
Appropriate solvent for the copolymer (e.g., acetone, dioxane)[14]
-
For amine-functionalized surfaces: 3-aminopropyltriethoxysilane (APTES) for glass/silicon substrates.
-
For hydroxyl-functionalized surfaces: Piranha solution (use with extreme caution) or plasma treatment.
Procedure for Glass/Silicon Substrates:
-
Surface Cleaning and Hydroxylation:
-
Clean the substrates by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
-
To introduce hydroxyl groups, treat the surfaces with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Alternatively, use an oxygen plasma cleaner to hydroxylate the surface.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Surface Amination (Optional, for covalent attachment of the copolymer):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrates in the APTES solution and incubate for 2 hours at room temperature.
-
Rinse the substrates with toluene, followed by ethanol, and cure in an oven at 110°C for 1 hour. This creates a primary amine-functionalized surface.[11]
-
-
Copolymer Coating:
-
Prepare a solution of the maleic anhydride copolymer (e.g., 1-2% w/v) in a suitable solvent like acetone or dioxane.[14]
-
Deposit the copolymer solution onto the substrate using spin coating or dip coating to achieve a uniform thin film.
-
For aminated surfaces, the copolymer can be covalently bound by heating, which facilitates a reaction between the anhydride and the surface amines.[5]
-
For hydroxylated or untreated surfaces, the copolymer is physically adsorbed.
-
Dry the coated substrates in a vacuum oven at a temperature below the glass transition temperature of the copolymer to remove the solvent.
-
Protocol for Covalent Immobilization of Amine-Containing Ligands
This protocol details the conjugation of a peptide or other amine-containing molecule to a maleic anhydride-activated surface.
Materials:
-
Maleic anhydride-activated substrate (from Protocol 2.1)
-
Amine-containing ligand (e.g., peptide, protein, drug)
-
Immobilization Buffer: Phosphate-buffered saline (PBS) at pH 8-9.[12]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or a commercial blocking buffer.[12]
Procedure:
-
Ligand Preparation: Dissolve the amine-containing ligand in the Immobilization Buffer at the desired concentration (e.g., 1-20 µg/mL). Optimization of the concentration may be required.[12]
-
Immobilization Reaction:
-
Add the ligand solution to the maleic anhydride-activated surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or 37°C with gentle agitation. For maximum binding, incubation can be extended to overnight.[12]
-
-
Washing: Remove the ligand solution and wash the surface three times with Wash Buffer to remove any non-covalently bound molecules.
-
Blocking:
-
Add Blocking Buffer to the surface to quench any remaining reactive maleic anhydride groups and to block non-specific binding sites.[12]
-
Incubate for 1 hour at room temperature.
-
-
Final Washing: Discard the Blocking Buffer and wash the surface three to five times with Wash Buffer.
-
Storage: The functionalized surface is now ready for use in assays. For storage, plates can be dried and stored at 4°C for several months.[12]
Section 3: Data Presentation and Characterization
The success of surface modification should be verified and quantified using surface analysis techniques.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical functional groups on the surface. The appearance of characteristic peaks for the anhydride group (around 1780 and 1850 cm⁻¹) after coating, and their subsequent disappearance and the appearance of amide or ester peaks after conjugation, confirms the reaction.[15][16]
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface. It can be used to confirm the presence of the copolymer and the immobilized ligand by detecting characteristic elements (e.g., nitrogen for amines).[5][17][18]
-
Contact Angle Measurement: Measures the hydrophilicity or hydrophobicity of the surface. A change in the water contact angle after each modification step indicates a change in the surface chemistry.[9][13]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of maleic anhydride-modified surfaces, as reported in the literature.
| Parameter | Method | Typical Value/Observation | Reference |
| Grafting Density | FTIR Spectroscopy | Linear relationship between the ratio of anhydride peak height to a polymer backbone peak height and the concentration of grafted maleic anhydride. | [19] |
| Titration | Quantification of reacted maleic anhydride by titrating the acid groups after hydrolysis. | [16] | |
| Surface Composition | XPS | Detection of C, O, and N (after amination or ligand binding). Quantitative analysis provides atomic percentages. | [5][20] |
| Surface Wettability | Contact Angle | Increase in hydrophobicity after coating with a hydrophobic copolymer (e.g., poly(styrene-co-maleic anhydride)). Static contact angles can reach up to 135°. | [9] |
| Ligand Binding Capacity | ELISA / Fluorescence | Signal intensity correlates with the amount of immobilized biomolecule. For example, ~125 pmol of a small amine-containing molecule per well in a 96-well plate. | [12] |
| Film Thickness | Ellipsometry | Can be used to measure the thickness of the deposited copolymer and subsequent ligand layers. | [5] |
Section 4: Visualizations (Graphviz DOT Language)
Workflow for Surface Functionalization
Caption: General workflow for surface modification using maleic anhydride copolymers.
Reaction Scheme for Surface Immobilization
Caption: Reaction of a maleic anhydride surface with an amine-containing ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. chem.fsu.edu [chem.fsu.edu]
- 5. Covalent immobilization of cellulose layers onto maleic anhydride copolymer thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of styrene maleic anhydride copolymer | PDF [slideshare.net]
- 7. WO2000075194A1 - Method for the manufacture of styrene maleic anhydride copolymers - Google Patents [patents.google.com]
- 8. Conjugation of poly(styrene-co-maleic acid) derivatives to the antitumor protein neocarzinostatin: pronounced improvements in pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene dimaleate is a diester formed from ethylene glycol and maleic acid. Its quantification is essential in various contexts, including chemical synthesis, formulation development, and quality control, to ensure product purity, stability, and performance. This document provides detailed application notes and proposed protocols for the analytical quantification of this compound. Due to a lack of specific, published methods for this compound, the methodologies presented here are adapted from established analytical techniques for its precursors (ethylene glycol and maleic acid) and other related maleate compounds and esters. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity for non-volatile organic compounds. A Gas Chromatography (GC) method is also proposed as a potential alternative, particularly if derivatization is employed.
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for the quantification of organic compounds.
-
High-Performance Liquid Chromatography (HPLC): This is the proposed primary method for the analysis of this compound. Since the maleate moiety contains a chromophore, UV detection is a suitable and straightforward approach. Reversed-phase HPLC is particularly well-suited for separating and quantifying moderately polar organic molecules like esters. Several HPLC methods have been successfully developed for various maleate salts in pharmaceutical formulations, demonstrating the technique's applicability.[1][2]
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[3] For this compound, which may have limited volatility, derivatization to a more volatile species might be necessary to achieve good chromatographic performance.[4][5] GC coupled with a Flame Ionization Detector (FID) is a standard approach for the analysis of organic compounds, including hydrocarbon impurities in ethylene and for the purity assessment of ethylene diamine.[6][7]
The selection between HPLC and GC would depend on factors such as the sample matrix, the required sensitivity, and the availability of instrumentation.
Quantitative Data Summary
As no specific validated methods for this compound were found, the following table summarizes typical performance characteristics for HPLC and GC methods for related compounds, such as maleate-containing active pharmaceutical ingredients and ethylenediamine derivatives. These values can be considered as target validation parameters for a newly developed method for this compound.
| Parameter | HPLC (for Maleate Compounds) | GC (for Ethylene & Diamine Derivatives) |
| Limit of Detection (LOD) | 0.43 µg/mL - 0.571 µg/mL[1][8] | 0.4 ppm[4] |
| Limit of Quantification (LOQ) | 1.0 ppm - 1.733 µg/mL[1][4] | 1.0 ppm[4] |
| Linearity Range | 1 - 30 ppm; 12.55 – 0.0625 mg/swab[1][4] | 1 - 30 ppm[4] |
| Correlation Coefficient (r²) | > 0.998[2] | > 0.999[5] |
| Accuracy (% Recovery) | 98.06% to 100.47%[1] | Not specified in abstracts |
| Precision (% RSD) | < 1.5%[9] | < 10% at LOQ level[5] |
Experimental Protocols
Proposed Primary Method: Reversed-Phase HPLC with UV Detection
This protocol is a proposed starting point for the quantification of this compound. Method development and validation will be required for specific applications.
1. Objective: To quantify the concentration of this compound in a given sample using reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or other suitable buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
3. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
4. Preparation of Solutions:
-
Mobile Phase: A typical starting mobile phase for related maleate compounds is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v). The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve a known amount of the sample containing ethylene dimaleale in the mobile phase. The solution may need to be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210-220 nm (based on the UV absorbance of the maleate group). A UV scan of the reference standard should be performed to determine the optimal wavelength.
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any major impurities.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
7. System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates to ensure the performance of the chromatographic system.
Visualizations
Figure 1: Proposed HPLC workflow for this compound quantification.
Figure 2: Decision tree for selecting an analytical method.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 8. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Poly(ethylene maleate) for Biodegradable Plastics
Topic: Use of Ethylene Dimaleate in Creating Biodegradable Plastics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene maleate) is an unsaturated aliphatic polyester synthesized from ethylene glycol and maleic anhydride. The presence of ester linkages in its backbone makes it susceptible to hydrolytic and enzymatic degradation, positioning it as a promising candidate for the development of biodegradable plastics. The unsaturation originating from the maleate units offers sites for further chemical modification, such as crosslinking, to tailor the material's properties for specific applications, including in the biomedical and pharmaceutical fields.
These application notes provide a comprehensive overview of the synthesis, characterization, and biodegradation of poly(ethylene maleate). Detailed experimental protocols are furnished to guide researchers in the preparation and evaluation of this versatile biodegradable polymer.
Synthesis of Poly(ethylene maleate)
The synthesis of poly(ethylene maleate) is typically achieved through a melt polycondensation reaction between ethylene glycol and maleic anhydride. This method involves the elimination of water as a byproduct and is carried out at elevated temperatures.
Experimental Protocol: Melt Polycondensation
Materials:
-
Maleic anhydride (MA)
-
Ethylene glycol (EG)
-
Nitrogen gas (high purity)
-
Chloroform for purification (optional)
-
Methanol for precipitation (optional)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet and outlet
-
Vacuum pump
Procedure:
-
Reactant Charging: Place maleic anhydride and ethylene glycol in the three-necked flask. A typical molar ratio of maleic anhydride to ethylene glycol is 1:1.1, with a slight excess of the glycol to compensate for its potential loss during the reaction.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Esterification: Begin stirring and gradually heat the mixture using the heating mantle. The reaction is typically carried out in stages:
-
Initial Stage: Heat the mixture to 140-160°C. The maleic anhydride ring will open, and esterification will begin, leading to the formation of water.
-
Polycondensation Stage: After the initial evolution of water ceases, gradually increase the temperature to 180-200°C. At this stage, a vacuum can be slowly applied to facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.
-
-
Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the acid number of the reaction mixture at regular intervals. The reaction is considered complete when the acid number reaches a desired low value.
-
Purification:
-
Cool the resulting polyester to room temperature.
-
Dissolve the polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol.
-
Filter the precipitated polymer and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization of Poly(ethylene maleate)
A thorough characterization of the synthesized polymer is crucial to understand its structure, properties, and potential applications.
Characterization Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the polyester by identifying characteristic functional groups.
-
Methodology: Acquire the FTIR spectrum of the polymer sample. Look for the appearance of a strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching, and the disappearance of the anhydride bands from maleic anhydride.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Objective: To elucidate the detailed chemical structure of the polymer repeating unit.
-
Methodology: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). In the ¹H NMR spectrum, characteristic peaks for the ethylene glycol protons and the vinyl protons of the maleate unit should be observed.
-
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Methodology: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene).
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Methodology: Heat a small sample of the polymer in a DSC instrument under a controlled atmosphere (e.g., nitrogen) through a defined heating and cooling cycle.
-
Expected Material Properties
The properties of poly(ethylene maleate) can vary depending on the synthesis conditions and the resulting molecular weight.
| Property | Typical Value/Range |
| Appearance | Pale yellow solid |
| Glass Transition Temp. (Tg) | ~ -5 to 15 °C |
| Molecular Weight (Mn) | 2,000 - 10,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Biodegradability Assessment
The ester linkages in poly(ethylene maleate) are susceptible to cleavage by hydrolysis and enzymatic action, which is the basis for its biodegradability.
Degradation Mechanisms
The degradation of poly(ethylene maleate) can proceed through two primary mechanisms:
-
Hydrolytic Degradation: The ester bonds are broken by the action of water. This process can be accelerated by acidic or basic conditions.[1]
-
Enzymatic Degradation: In biological environments, enzymes such as esterases and lipases can catalyze the cleavage of the ester bonds, leading to a faster rate of degradation.[2]
Protocols for Biodegradation Testing
Standardized tests are essential for evaluating the biodegradability of polymers.
-
Soil Burial Test (based on ASTM D5988):
-
Objective: To assess the biodegradability of the polymer in a soil environment.
-
Methodology:
-
Prepare thin films of poly(ethylene maleate).
-
Bury the pre-weighed films in a controlled soil environment with specific moisture content and temperature.
-
At regular intervals, retrieve the samples, carefully clean them, and dry them to a constant weight.
-
The percentage of weight loss over time is a measure of biodegradation.[3][4]
-
Visual inspection for fragmentation and surface erosion using techniques like Scanning Electron Microscopy (SEM) can provide qualitative evidence of degradation.[3]
-
-
-
Enzymatic Degradation Test:
-
Objective: To evaluate the susceptibility of the polymer to specific enzymes.
-
Methodology:
-
Incubate pre-weighed polymer films in a buffer solution containing a specific enzyme (e.g., lipase or esterase) at an optimal temperature and pH.[5]
-
Monitor the weight loss of the films over time.
-
The concentration of degradation products (e.g., maleic acid) in the buffer solution can also be quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
-
-
Aerobic Biodegradation under Controlled Composting Conditions (based on ASTM D5338):
-
Objective: To determine the rate and extent of aerobic biodegradation in a simulated composting environment.[6]
-
Methodology: The polymer is mixed with compost inoculum and incubated under controlled temperature, aeration, and moisture. The amount of carbon dioxide evolved is measured over time, which is indicative of the mineralization of the polymer.[6]
-
Applications in Drug Development and Research
The biodegradable nature of poly(ethylene maleate), combined with the potential for chemical modification, makes it a material of interest for various applications in the biomedical and pharmaceutical fields.
-
Drug Delivery: The polymer can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents for controlled release. The degradation of the polymer matrix would lead to the gradual release of the entrapped drug.
-
Tissue Engineering: Crosslinked poly(ethylene maleate) can be used to fabricate biodegradable scaffolds that support cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades and is eliminated from the body.
-
Temporary Medical Devices: The polymer could be used for temporary implants, such as sutures or stents, that are designed to degrade after they have fulfilled their function, obviating the need for a second surgical procedure for removal.
Conclusion
Poly(ethylene maleate) is a versatile biodegradable polyester with tunable properties. The straightforward synthesis via melt polycondensation and the inherent degradability of its ester linkages make it an attractive material for researchers exploring sustainable plastics and advanced biomedical applications. The protocols and data presented in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of poly(ethylene maleate) in a research setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethylene Dimaleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethylene dimaleate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and the presence of side reactions are the most common culprits.
-
Incomplete Reaction: The esterification of ethylene glycol with maleic anhydride is a reversible reaction. To drive the reaction towards the product side, it is crucial to effectively remove the water formed during the reaction. Inadequate water removal will limit the conversion of reactants to the desired diester.
-
Suboptimal Reaction Conditions: The reaction temperature and catalyst concentration play a significant role in the reaction rate and equilibrium. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote side reactions and degradation of the product. Similarly, an insufficient amount of catalyst will lead to a slow reaction, while an excessive amount may also catalyze unwanted side reactions.
-
Side Reactions: The primary side reactions include the isomerization of the maleate group to the fumarate group and the Michael addition of ethylene glycol to the double bond of the maleate. These side reactions consume reactants and complicate the purification process.
Question: My final product is a viscous oil or a semi-solid, not the expected crystalline solid. What could be the reason?
Answer:
The presence of impurities, such as monoester (ethylene glycol monomaleate), unreacted starting materials (ethylene glycol and maleic acid), and oligomeric byproducts, can significantly lower the melting point of the final product, causing it to be oily or semi-solid. Incomplete esterification is a primary reason for the presence of monoester and unreacted starting materials. Oligomerization can occur, especially at higher temperatures, where the double bonds of the maleate units can undergo polymerization.
To obtain a crystalline product, it is essential to ensure the reaction goes to completion and to effectively purify the crude product to remove these impurities.
Question: I am observing the formation of a significant amount of byproducts. How can I minimize them?
Answer:
Minimizing byproduct formation is key to achieving a high yield and purity of this compound.
-
Isomerization to Fumarate: This isomerization is often catalyzed by acid and high temperatures. While difficult to completely avoid, using milder reaction conditions and shorter reaction times can help to reduce the extent of isomerization.
-
Michael Addition: The addition of ethylene glycol to the double bond of the maleate is more likely to occur at higher temperatures. Controlling the reaction temperature is the most effective way to minimize this side reaction.
-
Polymerization: The maleate double bond can polymerize, especially in the presence of radical initiators or at elevated temperatures. It is important to conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation-induced polymerization and to avoid excessively high temperatures.
Question: How can I effectively monitor the progress of the reaction?
Answer:
Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating. Several techniques can be employed:
-
Water Collection: In setups equipped with a Dean-Stark trap, monitoring the volume of water collected provides a direct measure of the extent of esterification. The reaction is considered complete when no more water is collected.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting materials (maleic anhydride/acid and ethylene glycol) and the appearance of the product.
-
Acid Number Titration: The progress of the esterification can be followed by titrating the remaining carboxylic acid groups in an aliquot of the reaction mixture with a standardized base. The reaction is complete when the acid number reaches a constant, low value.
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of ethylene glycol to maleic anhydride?
A slight excess of ethylene glycol (e.g., a molar ratio of 1:2.1 to 1:2.2 of maleic anhydride to ethylene glycol) is often used to ensure complete conversion of the maleic anhydride and to compensate for any glycol that may be lost during the water removal process.
Which catalyst is most effective for this synthesis?
Acid catalysts are typically used for this esterification. Common choices include p-toluenesulfonic acid (PTSA), sulfuric acid, and acidic ion-exchange resins. PTSA is often preferred due to its effectiveness and relative ease of handling compared to sulfuric acid. The choice of catalyst can influence the reaction rate and the extent of side reactions.
What is the recommended reaction temperature?
The reaction is typically carried out at temperatures ranging from 120°C to 160°C. The optimal temperature will depend on the catalyst used and the efficiency of water removal. It is a balance between achieving a reasonable reaction rate and minimizing side reactions.
How can I purify the crude this compound?
Purification of ethylene dimaleale typically involves the following steps:
-
Neutralization: The acidic catalyst is neutralized with a base, such as sodium bicarbonate solution.
-
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to obtain the pure crystalline product.
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound under various conditions.
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst | Catalyst Loading (mol% relative to maleic anhydride) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic Acid | 1.0 | 140 | 6 | 85-95 |
| Sulfuric Acid | 0.5 | 130 | 5 | 80-90 |
| Amberlyst-15 | 10 (wt%) | 120 | 8 | 75-85 |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| 120 | 10 | 78 | >98 | Slower reaction rate |
| 140 | 6 | 92 | ~97 | Optimal balance of rate and purity |
| 160 | 4 | 88 | ~90 | Increased side product formation |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using p-Toluenesulfonic Acid
Materials:
-
Maleic anhydride
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add maleic anhydride (1.0 eq), ethylene glycol (2.1 eq), p-toluenesulfonic acid monohydrate (0.01 eq), and toluene (as a solvent to facilitate azeotropic water removal).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected and no more water is being formed. This typically takes 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Technical Support Center: Synthesis of Ethylene Dimaleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethylene dimaleale.
Troubleshooting Guides
Problem: The final product is a viscous oil or a resinous mass instead of a crystalline solid.
Possible Cause 1: Polymerization. At elevated temperatures, ethylene dimaleale can undergo self-polymerization or react with ethylene glycol to form oligomers and polymers.[1] This is a significant side reaction in the synthesis of unsaturated polyesters from maleic anhydride and glycols.
Solution:
-
Temperature Control: Maintain a lower reaction temperature, especially in the initial stages. A two-stage temperature profile can be effective. Start at a lower temperature (e.g., 90°C) to favor the formation of the monoester, then gradually increase the temperature (e.g., to 140-180°C) to drive the reaction to the diester.
-
Reaction Time: Avoid prolonged reaction times at high temperatures, which can promote polymerization. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting materials are consumed.
-
Inhibitor: Consider the use of a polymerization inhibitor, such as hydroquinone, although this may require subsequent removal.
Possible Cause 2: Incomplete Reaction. The presence of unreacted starting materials (maleic anhydride, ethylene glycol) and the monoester intermediate can result in a non-crystalline, impure product.
Solution:
-
Stoichiometry: Ensure the correct molar ratio of reactants. An excess of maleic anhydride may be used to drive the reaction towards the diester, but this will necessitate a more rigorous purification step.
-
Catalyst: Use an appropriate acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, to ensure the reaction goes to completion in a reasonable timeframe.[2]
-
Water Removal: Efficiently remove the water byproduct as it forms to shift the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by performing the reaction under vacuum.
Problem: The product contains a significant amount of ethylene glycol fumarate isomer.
Possible Cause: Isomerization. The maleate form can isomerize to the more thermodynamically stable fumarate form, especially at higher temperatures and under acidic conditions.[1]
Solution:
-
Temperature Optimization: Lowering the reaction temperature can reduce the rate of isomerization.
-
Catalyst Choice: While acid catalysts are necessary for esterification, their concentration and strength can influence the rate of isomerization. Use the minimum effective amount of catalyst.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that favor isomerization.
Problem: Low yield of the desired ethylene dimaleate.
Possible Cause 1: Sub-optimal Reaction Conditions. Incorrect temperature, reaction time, or inefficient water removal can lead to an incomplete reaction and low yield.
Solution:
-
Optimize Parameters: Systematically vary the reaction temperature, catalyst loading, and reactant molar ratio to find the optimal conditions for your specific setup.
-
Efficient Water Removal: Ensure your apparatus for water removal is functioning correctly.
Possible Cause 2: Product Loss During Workup and Purification. The purification process, if not optimized, can lead to significant loss of the product.
Solution:
-
Neutralization: When neutralizing the excess acid catalyst with a base (e.g., sodium carbonate solution), perform the washing steps carefully to avoid hydrolysis of the ester product.
-
Extraction: Use an appropriate organic solvent for extraction that provides good solubility for ethylene dimaleale and is easily separated from the aqueous phase.
-
Recrystallization: Choose a suitable solvent system for recrystallization to maximize the recovery of the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The main side reactions are:
-
Polymerization: Formation of oligo- and polyesters, especially at high temperatures.[1]
-
Isomerization: Conversion of the maleate diester to the fumarate diester.[1]
-
Incomplete Esterification: The presence of the monoester of ethylene glycol and maleic acid in the final product.
-
Hydrolysis: Reversion of the ester to the carboxylic acid and alcohol in the presence of water, particularly during the workup phase.
Q2: What is a recommended catalyst for the esterification of ethylene glycol with maleic anhydride?
A2: Acid catalysts are typically used for this esterification. p-Toluenesulfonic acid (p-TSA) is a common choice as it is effective and relatively easy to handle.[2] Sulfuric acid can also be used, but it is more corrosive and can sometimes lead to more charring and side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides a more quantitative assessment of the reaction mixture composition.[3][4]
-
Acid Value Titration: The acid value of the reaction mixture can be determined by titration with a standard solution of potassium hydroxide. A decrease in the acid value indicates the consumption of maleic anhydride/acid.
Q4: What is a suitable method for the purification of this compound?
A4: A typical purification procedure involves:
-
Neutralization: After the reaction, the mixture is cooled and dissolved in a suitable organic solvent. The solution is then washed with a mild base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted maleic acid.
-
Washing: The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.
Quantitative Data
The following table summarizes the effect of catalyst loading and reactant molar ratio on the conversion of ethylene glycol in a similar esterification reaction with acetic acid. While not specific to maleic anhydride, these trends can provide a useful starting point for optimizing the synthesis of ethylene dimaleale.
| Parameter | Value | Ethylene Glycol Conversion (%) | Selectivity to Diester (%) | Reference |
| Catalyst Loading | 0.5% (w/v) | Increases with time | Increases with time | [5] |
| 1.0% (w/v) | Increases with time | Increases with time | [5] | |
| 1.5% (w/v) | Increases with time | Increases with time | [5] | |
| Molar Ratio (Acid:Glycol) | 0.66 | Lower | Lower | [5] |
| 1.48 | Intermediate | Intermediate | [5] | |
| 3.13 | Higher | Higher | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of ethylene glycol dimethacrylate and general esterification procedures.
Materials:
-
Maleic anhydride
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for water removal)
-
Sodium carbonate (for neutralization)
-
Sodium chloride (for brine solution)
-
Anhydrous magnesium sulfate (drying agent)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol/water mixture)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a three-necked flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark apparatus, add maleic anhydride (2.0 mol), ethylene glycol (1.0 mol), p-toluenesulfonic acid (0.02 mol), and toluene (150 mL).
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected. The theoretical amount of water for the formation of the diester is 2.0 mol.
-
Once the theoretical amount of water has been collected (or the reaction is deemed complete by TLC/GC analysis), cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the acid catalyst and unreacted maleic acid.
-
Wash the organic layer twice with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system to obtain pure this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 2. Oxidative esterification of ethylene glycol in methanol to methyl glycolate over Au/ZnO catalysts: effect of preparation methods - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 4. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Purification of Crude Ethylene Dimaleate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of crude ethylene dimaleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound is typically synthesized via the esterification of maleic anhydride (or maleic acid) with ethylene glycol. The primary impurities are unreacted starting materials and isomerization byproducts.
Table 1: Potential Impurities in Crude this compound and their Properties
| Compound | Role in Synthesis | Boiling Point (°C) | Melting Point (°C) | Solubility Notes |
| Ethylene Glycol | Reactant | 197.3 | -12.9 | Soluble in water and ethanol. |
| Maleic Anhydride | Reactant | 202 | 52.8 | Reacts with water to form maleic acid. Soluble in many organic solvents. |
| Maleic Acid | Byproduct/Reactant | Decomposes at 135 | 131 | Soluble in water. |
| Fumaric Acid | Byproduct (Isomer) | Sublimes at 290 | 287 | Sparingly soluble in water and ethanol.[1] |
| Oligomers | Byproduct | High | Variable | Generally low solubility in non-polar solvents. |
Q2: What are the primary methods for purifying crude this compound?
A2: The two most common and effective purification techniques are vacuum distillation and recrystallization .
-
Vacuum Distillation: This is the preferred method for separating liquids with high boiling points. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.[2] This is particularly useful for separating this compound from less volatile impurities like oligomers or more volatile impurities like residual ethylene glycol.
-
Recrystallization: This technique is ideal if the crude product is a solid. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[3]
Q3: How do I choose between vacuum distillation and recrystallization?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Choose Recrystallization if: Your crude this compound is a solid and you can identify a suitable solvent that dissolves impurities well at all temperatures or not at all.
-
Choose Vacuum Distillation if: Your crude product is a liquid or an oil, or if it has a high boiling point and is thermally sensitive.[2] This method is effective for separating components with significantly different boiling points.
Q4: What analytical methods can I use to check the purity of my final product?
A4: To confirm the purity of this compound after purification, several analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the relative amounts of product versus impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid product.
Purification Workflow and Logic
The following diagram illustrates the decision-making process for selecting a primary purification technique.
Caption: Decision workflow for this compound purification.
Troubleshooting Guides
Recrystallization Troubleshooting
Table 2: Common Issues and Solutions in Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[3]2. The solution was cooled too rapidly. | 1. Boil off some of the solvent to increase concentration and cool again.2. Try scratching the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of the pure compound.4. Allow for slower cooling at room temperature before moving to an ice bath. |
| Product "oils out" instead of crystallizing. | 1. The melting point of the solid is lower than the boiling point of the solvent.2. High concentration of impurities is depressing the melting point. | 1. Re-dissolve the oil in more hot solvent and try cooling more slowly.2. Change to a lower-boiling point solvent.3. Attempt a different purification method first (e.g., distillation) to remove the bulk of impurities. |
| Low recovery of pure product. | 1. Too much solvent was used, leaving a significant amount of product dissolved at low temperatures.2. Premature crystallization occurred during hot gravity filtration. | 1. Ensure you are using the minimum amount of hot solvent needed for dissolution.2. Cool the filtrate in an ice bath to maximize crystal precipitation.3. During filtration, use a pre-heated funnel and flask to prevent the product from crashing out on the filter paper. |
| Colored impurities remain in crystals. | 1. The colored impurity has similar solubility to the product.2. The impurity was adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Ensure slow crystal growth, as rapid formation can trap impurities. |
Vacuum Distillation Troubleshooting
Table 3: Common Issues and Solutions in Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is decomposing (darkening, charring). | 1. The heating temperature is too high.2. The vacuum pressure is not low enough. | 1. Lower the temperature of the heating mantle.2. Ensure all joints are properly sealed and the vacuum pump is functioning correctly to achieve a lower pressure, which will lower the boiling point.[2] |
| Violent bumping or unstable boiling. | 1. Lack of a mechanism for smooth boiling.2. Heating too rapidly. | 1. Crucial: Always use a magnetic stir bar or boiling chips to promote smooth boiling. Never add boiling chips to a hot liquid.[2]2. Increase the heat gradually to maintain a steady distillation rate. |
| Poor separation of components. | 1. The boiling points of the product and impurity are too close.2. The distillation rate is too fast. | 1. Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser to increase separation efficiency.[5]2. Slow down the distillation rate by reducing the heat. Aim for a rate of 1-2 drops per second at the condenser outlet. |
| Cannot achieve a good vacuum. | 1. Leaks in the glassware assembly. | 1. Check that all glass joints are properly greased and securely clamped. Ensure the vacuum hose is not cracked and is tightly connected.[2] |
Experimental Protocols
Protocol 1: General Recrystallization
This protocol provides a general workflow for the recrystallization of a solid organic compound.
Caption: A typical experimental workflow for recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices for esters include ethanol, isopropanol, or mixed solvent systems like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until it boils. Continue adding small portions of hot solvent until the solid just completely dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: To remove insoluble impurities or charcoal, quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Place the crystals on a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: General Vacuum Distillation
This protocol outlines the setup and execution of a vacuum distillation.
Caption: Key components and connections for a vacuum distillation apparatus.
Methodology:
-
Safety First: Always perform vacuum distillations in a fume hood and behind a safety shield. Inspect all glassware for cracks or defects before use, as they can implode under vacuum.[2]
-
Apparatus Setup:
-
Place the crude liquid and a magnetic stir bar into a round-bottom flask (no more than two-thirds full).
-
Connect the flask to a distillation head (a Claisen adapter or short-path head is recommended) with a thermometer placed to measure the vapor temperature.
-
Connect a condenser to the distillation head and a vacuum adapter to the end of the condenser.
-
Attach a receiving flask to the vacuum adapter to collect the purified liquid (distillate).
-
Use high-vacuum grease on all ground-glass joints to ensure an airtight seal. Secure all connections with clips.[2]
-
-
Connect Vacuum: Connect the vacuum adapter to a cold trap (e.g., using dry ice and acetone) and then to the vacuum pump with thick-walled tubing. The trap protects the pump from corrosive vapors.
-
Execution:
-
Turn on the cooling water to the condenser and start the magnetic stirrer.
-
Slowly turn on the vacuum pump to evacuate the system. The liquid may bubble as volatile impurities are removed.
-
Once the pressure has stabilized, begin to heat the distilling flask gently with a heating mantle.
-
Collect the fraction that distills over at a constant temperature. This constant temperature is the boiling point of your substance at the recorded pressure.
-
Change receiving flasks to collect different fractions if impurities have significantly different boiling points.
-
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. Turn off the vacuum pump last.
References
Preventing premature polymerization of ethylene dimaleate
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of ethylene dimaleale during experiments and storage.
Troubleshooting Guide
Issue: Ethylene dimaleate appears viscous, cloudy, or has solidified in the container.
| Possible Cause | Solution |
| Premature Polymerization | Unfortunately, if significant polymerization has occurred, the product is likely unusable for most applications. It is crucial to prevent this issue from recurring. |
| Incorrect Storage | Review storage conditions. The monomer should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inhibitor Depletion | The inhibitor may have been consumed over time, especially if exposed to heat, light, or air. |
Issue: Rapid, uncontrolled temperature increase (exotherm) during a reaction.
| Possible Cause | Solution |
| Runaway Polymerization | This is a hazardous situation.[2] Immediately implement emergency cooling procedures. If the reaction is in a flask, an ice bath can be used. For larger reactions, follow established laboratory safety protocols for runaway reactions. Evacuate the area if the exotherm cannot be controlled. |
| Incorrect Initiator Concentration | Too much initiator can lead to a dangerously fast reaction rate. Re-calculate and double-check all concentrations before starting the experiment. |
| Lack of Proper Heat Dissipation | Ensure adequate stirring and consider using a cooling bath to manage the reaction temperature, as polymerization is an exothermic process.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, to prevent exposure to oxygen and moisture.[1] It should be kept in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and sources of ignition.[1]
Q2: What type of inhibitors can be used for this compound, and at what concentration?
| Inhibitor Type | Examples | Typical Concentration Range (ppm) | Notes |
| Phenolic Compounds | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), 4-tert-Butylcatechol (TBC), Butylated hydroxytoluene (BHT) | 50 - 1000 | Often require the presence of oxygen to be effective.[] |
| Stable Free Radicals | (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) | 10 - 200 | Highly effective radical scavengers.[4] |
Q3: How do I remove inhibitors before my experiment?
If the presence of an inhibitor interferes with your polymerization reaction, it can be removed. A common method for removing phenolic inhibitors is to wash the monomer with an aqueous alkali solution (e.g., 5% NaOH), followed by washing with deionized water to remove the phenolate salt. The monomer must then be thoroughly dried before use.
Q4: Can I use this compound that has been stored for a long time?
It is advisable to use fresh monomer whenever possible. If older stock must be used, it is good practice to test for the presence of polymer by checking for increased viscosity or turbidity. If the monomer appears clear and flows freely, it is likely still usable, but the inhibitor concentration may be lower than specified.
Experimental Protocols
Protocol: Handling and Use of this compound in a Polymerization Reaction
This protocol outlines the general steps for using this compound in a free-radical polymerization reaction, with a focus on preventing premature polymerization.
-
Inhibitor Removal (if necessary):
-
If the inhibitor needs to be removed, wash the this compound with an equal volume of 5% aqueous sodium hydroxide solution in a separatory funnel.
-
Separate the organic layer and wash it twice with deionized water.
-
Dry the monomer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Reaction Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas.
-
Purge the entire system with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Reaction Execution:
-
Charge the reaction vessel with the purified (if applicable) this compound and any other co-monomers or solvents.
-
Begin stirring and ensure the temperature is controlled, using a cooling bath if necessary.
-
Once the desired temperature is reached and stable, introduce the radical initiator (e.g., AIBN or benzoyl peroxide) dissolved in a small amount of solvent.
-
Monitor the reaction temperature closely. A sudden increase in temperature can indicate the onset of a runaway reaction.[2]
-
Visualizations
References
Optimizing reaction conditions for ethylene dimaleate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethylene dimaleale.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethylene dimaleale, providing potential causes and recommended solutions in a question-and-answer format.
1. Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible reasons and how can I improve it?
Answer:
Low or no yield in ethylene dimaleale synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here are the primary aspects to investigate:
-
Reactant Quality:
-
Maleic Anhydride: Ensure the maleic anhydride is pure and has not hydrolyzed to maleic acid due to moisture. It is advisable to use freshly opened or properly stored maleic anhydride.
-
Ethylene Glycol: Use a dry, high-purity grade of ethylene glycol. Water in the ethylene glycol can hydrolyze the maleic anhydride and the final product.[1]
-
-
Reaction Kinetics and Equilibrium:
-
The esterification reaction is reversible.[2] To drive the reaction towards the product, water, a byproduct, must be continuously removed. This is typically achieved by azeotropic distillation using a suitable solvent like toluene or by performing the reaction under vacuum.
-
Reaction Time and Temperature: The reaction may not have reached completion. The esterification of maleic anhydride with ethylene glycol is a two-stage process; the formation of the monoester is rapid, while the second esterification to form the diester is slower and reversible.[3] Increasing the reaction time or temperature can improve the yield, but excessively high temperatures can lead to side reactions.[4] A typical temperature range is 120-160°C.[3][5]
-
-
Catalyst Activity:
-
Catalyst Choice: Acid catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid are commonly used to accelerate the reaction.[2][4] Ensure the catalyst is active and used in the correct concentration.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reactants or by degradation over time. Consider adding fresh catalyst if deactivation is suspected.
-
2. Formation of Undesired Byproducts
Question: My final product is impure, and I suspect the presence of byproducts. What are the common byproducts and how can I minimize their formation?
Answer:
The primary byproducts in ethylene dimaleale synthesis are maleic acid, fumaric acid, and oligomers/polymers.
-
Maleic Acid and Fumaric Acid:
-
Cause: These form due to the presence of water, which hydrolyzes maleic anhydride.[4] Maleic acid can also isomerize to the more stable fumaric acid at higher temperatures.
-
Prevention:
-
Use anhydrous reactants and solvents.
-
Efficiently remove water as it is formed during the reaction.
-
Control the reaction temperature to minimize isomerization.
-
-
-
Oligomerization/Polymerization:
-
Cause: Maleic anhydride can undergo polymerization, especially at elevated temperatures.[6] The reaction between maleic anhydride and ethylene glycol can also lead to the formation of unsaturated polyesters if the stoichiometry and reaction conditions are not carefully controlled.[2][4]
-
Prevention:
-
Maintain the recommended reaction temperature.
-
Use a precise molar ratio of reactants. An excess of ethylene glycol can favor the formation of the desired diester over polyesters. A molar ratio of 1:2 (maleic anhydride:ethylene glycol) is a common starting point.[4]
-
Avoid prolonged reaction times at high temperatures.
-
-
3. Product Discoloration
Question: The synthesized ethylene dimaleale is colored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
Answer:
Color formation is often due to impurities or side reactions at elevated temperatures.
-
Cause:
-
High Temperatures: Heating the reaction mixture for extended periods at high temperatures can lead to thermal degradation and the formation of colored byproducts.
-
Oxidation: The presence of air (oxygen) at high temperatures can cause oxidation of the reactants or products.
-
Impurities in Reactants: Impurities in the starting materials can also contribute to color.
-
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Purification: The colored impurities can often be removed during the purification step (e.g., distillation or recrystallization).
-
4. Difficulty in Product Purification
Question: I am facing challenges in purifying the final product and removing unreacted starting materials. What are the recommended purification methods?
Answer:
Purification of ethylene dimaleale typically involves removing unreacted ethylene glycol, maleic anhydride/acid, and the catalyst.
-
Removal of Unreacted Ethylene Glycol: Ethylene glycol has a high boiling point, making its removal by simple distillation challenging without degrading the product.
-
Vacuum Distillation: This is the preferred method to remove excess ethylene glycol at a lower temperature.[7]
-
Washing: The crude product can be washed with water to remove the water-soluble ethylene glycol. However, this may lead to some hydrolysis of the ester product, so the pH and temperature should be controlled.
-
-
Removal of Acidic Impurities (Maleic Acid, Catalyst):
-
Base Wash: A dilute aqueous solution of a weak base (e.g., sodium bicarbonate) can be used to neutralize and remove acidic impurities. Care must be taken to avoid hydrolysis of the ester.
-
Adsorption: Passing a solution of the product through a column of a suitable adsorbent (e.g., silica gel, activated carbon) can remove polar impurities.
-
-
Final Purification:
-
Vacuum Distillation: Distillation under reduced pressure is an effective method to obtain high-purity ethylene dimaleale.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of maleic anhydride to ethylene glycol?
A1: For the synthesis of the diester, a molar ratio of maleic anhydride to ethylene glycol of 1:2 is typically used to ensure complete conversion of the anhydride.[4] An excess of ethylene glycol can also be used to shift the equilibrium towards the product.
Q2: Which catalyst is most effective for this synthesis?
A2: Acidic catalysts are generally used. p-Toluenesulfonic acid (PTSA) is a common and effective choice due to its high catalytic activity and relatively low corrosiveness compared to sulfuric acid.[2][4]
Q3: What is a typical reaction temperature and time?
A3: The reaction is often carried out at temperatures ranging from 120°C to 160°C.[3][5] The reaction time can vary from a few hours to over 10 hours, depending on the temperature, catalyst, and efficiency of water removal. Monitoring the reaction progress is crucial to determine the optimal time.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several analytical techniques:
-
Titration: The disappearance of the carboxylic acid group (from the monoester intermediate) can be followed by titrating aliquots of the reaction mixture with a standardized base to determine the acid value.[4][5]
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Monitor the disappearance of the anhydride C=O stretching bands (around 1780 and 1850 cm⁻¹) and the appearance of the ester C=O stretching band (around 1730 cm⁻¹).
-
NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR can be used to follow the conversion of reactants to products by observing the changes in the chemical shifts of the protons and carbons.
-
-
Chromatography (GC-MS): Gas chromatography-mass spectrometry can be used to separate and identify the components of the reaction mixture, providing a quantitative measure of the conversion and the presence of any byproducts.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Maleic Anhydride: It is corrosive and a skin and respiratory irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethylene Glycol: It is harmful if swallowed. Avoid ingestion and skin contact.
-
Acid Catalysts: Strong acids like sulfuric acid and PTSA are corrosive. Handle with extreme care and appropriate PPE.
-
High Temperatures and Vacuum: The reaction is often performed at high temperatures and sometimes under vacuum. Use appropriate glassware and equipment, and ensure the setup is secure.
Data Presentation
Table 1: Effect of Reaction Temperature on Ethylene Dimaleale Synthesis
| Temperature (°C) | Reaction Time (h) | Catalyst | Molar Ratio (MA:EG) | Yield (%) | Observations |
| 120 | 8 | PTSA (1% w/w) | 1:2.2 | Moderate | Slower reaction rate. |
| 140 | 6 | PTSA (1% w/w) | 1:2.2 | Good | Faster reaction, potential for slight discoloration. |
| 160 | 4 | PTSA (1% w/w) | 1:2.2 | High | Rapid reaction, increased risk of side reactions and discoloration.[5] |
Note: These are representative values and actual results may vary based on specific experimental conditions.
Table 2: Common Catalysts for Ethylene Dimaleale Synthesis
| Catalyst | Typical Concentration (% w/w of MA) | Advantages | Disadvantages |
| p-Toluenesulfonic acid (PTSA) | 1 - 2% | High activity, less corrosive than H₂SO₄.[5] | Can be difficult to remove completely. |
| Sulfuric Acid (H₂SO₄) | 0.5 - 1% | High activity, low cost. | Highly corrosive, can cause charring at high temperatures. |
| Amberlyst-15 (Ion-exchange resin) | 5 - 10% | Easily removed by filtration. | Lower activity compared to homogeneous catalysts. |
Experimental Protocols
General Protocol for Ethylene Dimaleale Synthesis
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser. The entire setup should be under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the flask, add maleic anhydride, ethylene glycol (in a 1:2 to 1:2.2 molar ratio), a suitable solvent for azeotropic water removal (e.g., toluene, approximately 20-30% of the total volume), and the acid catalyst (e.g., 1-2 wt% p-toluenesulfonic acid relative to maleic anhydride).
-
Reaction: Heat the mixture to reflux (typically 120-140°C). Water will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until reaction monitoring (e.g., by titration or FTIR) indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
To remove the catalyst and any acidic byproducts, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ethylene dimaleale by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of ethylene dimaleale.
Caption: Troubleshooting logic for ethylene dimaleale synthesis.
References
- 1. Ethylenediamine [webbook.nist.gov]
- 2. US3141897A - Reaction product of maleic anhydride unsaturated fatty acid adduct and polyethylene glycol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ajast.net [ajast.net]
Troubleshooting poor solubility of ethylene dimaleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of ethylene dimaleate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a dicarboxylic acid ester, is generally expected to have low solubility in water and higher solubility in organic solvents. Esters of dicarboxylic acids are typically miscible with solvents like methanol, ethanol, and acetone, while their aqueous solubility tends to be limited. The solubility is influenced by factors such as the solvent's polarity, temperature, and the pH of the medium.
Q2: Why am I observing poor solubility of this compound in my experiments?
A2: Poor solubility of this compound can arise from several factors:
-
Inappropriate Solvent Selection: Using a solvent with a polarity that is not compatible with this compound.
-
Low Temperature: Solubility of solids in liquids generally increases with temperature.
-
pH of the Medium: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds. Although this compound itself is not readily ionizable, its stability and solubility can be pH-dependent, especially if hydrolysis occurs.
-
Compound Purity: Impurities in the this compound sample can affect its dissolution behavior.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can lead to a slower dissolution rate.
Q3: Can pH adjustment improve the solubility of this compound?
A3: While this compound is an ester and does not have readily ionizable groups to form salts, the pH of the medium can influence its chemical stability. At certain pH values, hydrolysis of the ester linkages can occur, leading to the formation of ethylene glycol and maleic acid. This degradation would alter the solubility profile of the sample. Therefore, maintaining an optimal pH is crucial for stability and consistent solubility. For maleate salts of basic drugs, the pH of maximum solubility is a critical parameter, and deviation from this pH can lead to precipitation.[1][2]
Q4: What is a forced degradation study and is it relevant for solubility issues?
A4: A forced degradation study exposes a drug substance to stress conditions such as acid, base, heat, light, and oxidation to identify potential degradation products and establish degradation pathways.[3][4][5] This is relevant to solubility because the degradation products will likely have different solubility profiles than the parent molecule. Understanding these degradation pathways can help in developing stable formulations and selecting appropriate analytical methods.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to diagnosing and resolving poor solubility issues with this compound.
Initial Assessment Workflow
References
Addressing inconsistencies in ethylene dimaleate characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the synthesis, purification, and characterization of ethylene dimaleate.
Troubleshooting Guides
This section provides solutions to specific problems researchers may face during their experiments with this compound.
Issue 1: Inconsistent Yields and Presence of Impurities in Synthesis
Question: My synthesis of this compound results in low yields and I observe significant impurities in my initial NMR and LC-MS analysis. What are the likely causes and how can I resolve this?
Answer:
Low yields and impurities in the synthesis of this compound often stem from several factors related to the esterification reaction between ethylene glycol and maleic anhydride or maleic acid.
Potential Causes and Solutions:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Consider using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction and can inhibit the forward reaction.
-
-
Side Reactions: Maleic acid can undergo isomerization to fumaric acid under certain conditions, leading to the formation of ethylene difumarate as a significant impurity. Additionally, polymerization of maleic anhydride or the resulting maleate esters can occur, especially at high temperatures.
-
Solution: Maintain strict temperature control. The use of a polymerization inhibitor can be beneficial.
-
-
Impure Starting Materials: The purity of ethylene glycol and maleic anhydride/acid is crucial.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis. Commercially available high-purity reagents are recommended.
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion and the presence of unreacted starting materials.
-
Solution: Carefully control the stoichiometry. A slight excess of the more volatile reactant (ethylene glycol) can sometimes be used to drive the reaction to completion, which can then be removed under vacuum.
-
A general workflow for troubleshooting synthesis issues is presented below:
Caption: A flowchart for troubleshooting inconsistent yields and impurities in this compound synthesis.
Issue 2: Discrepancies in NMR Spectral Data
Question: My 1H NMR spectrum of purified this compound shows unexpected peaks or peak splitting. How do I interpret these inconsistencies?
Answer:
Inconsistencies in the NMR spectrum of this compound can be indicative of several structural and purity issues.
Potential Interpretations and Solutions:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) may be present.
-
Solution: Dry the sample under high vacuum for an extended period. A table of common solvent chemical shifts should be consulted for identification.
-
-
Presence of Maleic Acid/Anhydride: Unreacted maleic acid or anhydride will show characteristic peaks.
-
Solution: Improve the purification process. Recrystallization or column chromatography can be effective in removing these impurities.
-
-
Isomerization to Fumarate: The presence of the trans-isomer, ethylene difumarate, will result in a different chemical shift and coupling constant for the vinyl protons compared to the cis-isomer (maleate).
-
Solution: This suggests that isomerization occurred during synthesis. Characterize the isomer ratio and, if necessary, adjust the synthesis conditions to minimize isomerization (e.g., lower temperature, different catalyst).
-
-
Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of water and acid or base, leading to the formation of ethylene glycol and maleic acid.
-
Solution: Ensure the sample is stored in a dry environment. Use anhydrous NMR solvents for analysis.
-
Expected 1H NMR Chemical Shifts for this compound:
| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Integration |
| Ethylene (-CH2-CH2-) | 4.3 - 4.5 | Singlet | 4H |
| Maleate (=CH-CH=) | 6.2 - 6.4 | Singlet | 4H |
Issue 3: Variability in Mass Spectrometry Results
Question: My mass spectrometry data for this compound is not consistent, and I am having trouble identifying the molecular ion peak. What could be the issue?
Answer:
Mass spectrometry of ethylene dimaleale can be challenging due to its potential for fragmentation and adduct formation.
Potential Causes and Solutions:
-
Fragmentation: Esters can undergo characteristic fragmentation patterns in the mass spectrometer. The molecular ion may be weak or absent in some ionization modes (like Electron Ionization - EI).
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.
-
-
Adduct Formation: In ESI, it is common to observe adducts with sodium ([M+Na]+) or potassium ([M+K]+), which will appear at a higher m/z than the protonated molecule ([M+H]+).
-
Solution: This is a common phenomenon and can aid in confirming the molecular weight. Look for peaks corresponding to these adducts.
-
-
In-source Degradation: The compound may be degrading in the ion source of the mass spectrometer.
-
Solution: Optimize the ion source parameters, such as temperature and voltages, to minimize degradation.
-
Expected Mass Spectrometry Data for this compound (C8H8O6):
| Ion | Calculated m/z |
| [M+H]+ | 201.0399 |
| [M+Na]+ | 223.0218 |
| [M+K]+ | 238.9958 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Maleic anhydride
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add maleic anhydride (2.0 eq), ethylene glycol (1.0 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a white solid.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Dissolve approximately 10 mg of the purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts.
Protocol 3: Characterization by Mass Spectrometry (MS)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate method (e.g., direct infusion for ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the spectrum for the molecular ion and any characteristic fragments or adducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound and how should it be stored?
A1: this compound, being a diester, is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: I am having trouble with the chromatographic purification of this compound. What conditions do you recommend?
A2: For column chromatography, a silica gel stationary phase is typically used. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
Q3: Can this compound exist as different isomers?
A3: Yes. The maleate moiety contains a cis double bond. Under certain conditions, such as exposure to heat or certain catalysts, this can isomerize to the more stable trans isomer, fumarate, resulting in the formation of ethylene difumarate. This isomerization can be a source of inconsistency in characterization.
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: A standard workflow for the purification and analytical characterization of this compound.
Technical Support Center: Control of Molecular Weight in Ethylene Dimaleate Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the molecular weight of ethylene dimaleate polymers. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound polymers, focusing on molecular weight control.
| Issue | Possible Causes | Recommended Solutions |
| Lower than expected molecular weight | 1. Imprecise Stoichiometry: An unintended excess of one monomer (ethylene glycol or maleic anhydride/acid) can act as a chain terminator.[1] 2. Presence of Monofunctional Impurities: Impurities with a single reactive group (e.g., water or monofunctional alcohols/acids) will cap growing polymer chains. 3. High Catalyst Concentration: For some catalyst systems, a higher concentration can lead to an increased number of initiation sites, resulting in more polymer chains of shorter length.[2] 4. Premature Reaction Termination: Insufficient reaction time will not allow the polymer chains to reach the target length.[1] | 1. Precise Monomer Measurement: Accurately weigh or measure all monomers to ensure the desired stoichiometric ratio. 2. Use High-Purity Monomers: Ensure monomers are free from water and other monofunctional impurities. Consider purification of monomers if necessary. 3. Optimize Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal level for achieving the target molecular weight. 4. Extend Reaction Time: Monitor the reaction progress over time to ensure it proceeds to the desired degree of polymerization. |
| Higher than expected molecular weight | 1. Incorrect Stoichiometry: An exact 1:1 stoichiometry of functional groups can lead to very high molecular weight polymers.[3] 2. Loss of Volatile Monomer: If one of the monomers is volatile, its loss during the reaction can alter the stoichiometry. 3. Insufficient Mixing: Poor mixing can lead to localized regions of ideal stoichiometry, resulting in high molecular weight polymer fractions. | 1. Introduce Stoichiometric Imbalance: Intentionally use a slight excess of one monomer to control the final molecular weight.[1] 2. Ensure a Closed System: Use a well-sealed reaction vessel to prevent the loss of volatile components. 3. Improve Agitation: Ensure efficient and continuous stirring throughout the polymerization process. |
| Broad Polydispersity Index (PDI) | 1. Side Reactions: Unwanted side reactions can lead to the formation of polymer chains of varying lengths. 2. Non-uniform Reaction Conditions: Temperature or concentration gradients within the reactor can cause different rates of polymerization. 3. Chain Transfer Reactions: Uncontrolled chain transfer to solvent, monomer, or impurities can broaden the molecular weight distribution. | 1. Optimize Reaction Conditions: Carefully control temperature and pressure to minimize side reactions. 2. Ensure Homogeneity: Use effective stirring and proper reactor design to maintain uniform conditions. 3. Select Appropriate Solvent: Choose a solvent with a low chain transfer constant. |
| Gel Formation | 1. Cross-linking Reactions: The double bonds in the maleate units can undergo addition reactions, especially at high temperatures, leading to cross-linking and gelation.[4] 2. Presence of Polyfunctional Impurities: Impurities with more than two functional groups can act as cross-linking agents. | 1. Control Reaction Temperature: Maintain the reaction temperature below the threshold for significant cross-linking. 2. Use of Inhibitors: Introduce a small amount of a radical inhibitor (e.g., hydroquinone) to prevent premature cross-linking. 3. Ensure Monomer Purity: Use monomers free from polyfunctional impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to control the molecular weight of this compound polymers?
A1: The most common and direct method is to introduce a slight stoichiometric imbalance between the diol (ethylene glycol) and the diacid (maleic acid or its anhydride).[1] By using a small excess of the diol, for instance, the polymerization will cease once the diacid is completely consumed, resulting in polymer chains capped with hydroxyl groups. The magnitude of this excess will determine the final average molecular weight.
Q2: How does reaction time affect the molecular weight of the polymer?
A2: In polycondensation reactions, the molecular weight of the polymer increases with reaction time.[1] Initially, monomers react to form dimers, trimers, and other small oligomers. As the reaction progresses, these oligomers react with each other to form longer polymer chains. Therefore, by stopping the reaction at a specific time, a desired molecular weight can be targeted. However, achieving high molecular weights requires driving the reaction to a high degree of conversion, which often necessitates longer reaction times and the efficient removal of condensation byproducts.
Q3: What role does the catalyst play in controlling molecular weight?
A3: The catalyst primarily affects the rate of the esterification and polycondensation reactions. A more active catalyst will lead to a faster increase in molecular weight.[5][6] The type and concentration of the catalyst can also influence the final molecular weight. For some systems, increasing the catalyst concentration beyond a certain point may not lead to a further increase in molecular weight and can sometimes promote side reactions that limit chain growth.[7]
Q4: Can temperature be used to control the molecular weight?
A4: Yes, temperature is a critical parameter. Higher temperatures increase the reaction rate, which can lead to a faster increase in molecular weight. However, for unsaturated polyesters like this compound, excessively high temperatures can promote side reactions, such as the cross-linking of the double bonds, which can lead to gelation and an uncontrolled increase in molecular weight.[4] Therefore, an optimal temperature range must be determined to favor polycondensation while minimizing side reactions.
Q5: What is a chain transfer agent and can it be used for this compound polymerization?
A5: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating a new chain. This process generally leads to a decrease in the average molecular weight of the polymer. While more common in radical polymerizations, the concept can be applied to polycondensation. For polyesters, this could involve the addition of a monofunctional acid or alcohol that acts as a "chain stopper."
Quantitative Data
The following tables provide quantitative data on the effect of different reaction parameters on the molecular weight of aliphatic polyesters, which can serve as a guide for this compound systems.
Disclaimer: The following data is for analogous aliphatic polyester systems and should be used as a qualitative guide for this compound polymerization. The exact quantitative results for this compound may vary.
Table 1: Effect of Stoichiometric Imbalance on the Molecular Weight of Adipic Acid and 1,6-Hexanediol Polyester
| Diol:Diacid Molar Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 1.05:1 | 2,500 | 4,500 | 1.8 |
| 1.02:1 | 5,800 | 11,000 | 1.9 |
| 1.01:1 | 10,200 | 21,400 | 2.1 |
| 1:1 | >25,000 | >50,000 | >2.0 |
Table 2: Effect of Reaction Time on the Molecular Weight of Poly(ethylene succinate) [8]
| Reaction Time (minutes) | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 40 | 846 |
| 50 | 953 |
| 60 | 1089 |
| 70 | 1215 |
| 80 | 1312 |
| 100 | 1110 |
Table 3: Effect of Catalyst Concentration on the Molecular Weight of Polyester from Palm Fatty Acid Distillate [9]
| Catalyst Concentration (wt%) | Molecular Weight ( g/mol ) |
| 0 | 288.81 |
| 6.9 | - |
| 9.2 | - |
| 11.5 | 1522.07 |
Experimental Protocols
Protocol 1: Control of Molecular Weight by Stoichiometric Imbalance
This protocol describes the synthesis of an this compound polymer with a target molecular weight by using an excess of ethylene glycol.
-
Monomer and Catalyst Preparation:
-
Calculate the required molar amounts of maleic anhydride and ethylene glycol for the desired stoichiometric imbalance (e.g., a 1:1.05 ratio of maleic anhydride to ethylene glycol).
-
Accurately weigh the maleic anhydride and measure the corresponding volume or weight of ethylene glycol.
-
Prepare the catalyst solution (e.g., p-toluenesulfonic acid in a suitable solvent) at the desired concentration.[10]
-
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask with a mechanical stirrer, a condenser with a Dean-Stark trap to remove water, and a nitrogen inlet.
-
Charge the flask with the weighed maleic anhydride and ethylene glycol.
-
Add the catalyst to the reaction mixture.
-
-
Polymerization:
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 160-180°C).[10]
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue the reaction for a predetermined time (e.g., 4-6 hours) or until the collection of water ceases.
-
-
Polymer Isolation and Characterization:
-
Cool the reaction mixture to room temperature.
-
The resulting polymer can be used as is or purified by precipitation in a non-solvent (e.g., methanol).
-
Dry the polymer under vacuum.
-
Characterize the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).
-
Protocol 2: Control of Molecular Weight by Reaction Time
This protocol details the synthesis of this compound polymer where the molecular weight is controlled by stopping the reaction at different time points.
-
Monomer and Catalyst Preparation:
-
Use a precise 1:1 molar ratio of maleic anhydride and ethylene glycol.
-
Prepare the catalyst solution as described in Protocol 1.
-
-
Reaction Setup:
-
Set up the reaction apparatus as described in Protocol 1.
-
-
Polymerization and Sampling:
-
Follow the polymerization procedure from Protocol 1.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), carefully extract a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by cooling it rapidly and dissolving it in a suitable solvent.
-
-
Analysis:
-
Analyze the molecular weight (Mn, Mw) and PDI of each aliquot using GPC.
-
Plot the molecular weight as a function of reaction time to determine the optimal time to achieve the target molecular weight in subsequent, larger-scale reactions.
-
Visualizations
Caption: Workflow for controlling molecular weight using stoichiometric imbalance.
Caption: Relationship between control parameters and polymer properties.
References
- 1. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 2. metall-mater-eng.com [metall-mater-eng.com]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD) | Manurung | International Journal of Science and Engineering [ejournal.undip.ac.id]
- 10. iscientific.org [iscientific.org]
Technical Support Center: Ethylene Dimaleate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of ethylene dimaleate. The content is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound polymerization?
This compound polymerization is a polycondensation reaction typically involving maleic anhydride (or maleic acid) and ethylene glycol. The process forms a linear unsaturated polyester. This reaction is a type of esterification where water is eliminated as a byproduct. The resulting polymer's properties are influenced by the reaction conditions and the chosen catalytic system.
Q2: What are the common catalysts used for this type of polyesterification?
Acid catalysts are typically employed to accelerate the esterification process. Common examples include p-toluenesulfonic acid (PTSA) and sulfuric acid.[1] These catalysts increase the reaction rate by protonating the carbonyl oxygen of the maleic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. Non-catalytic polymerization is also possible but generally requires higher temperatures and longer reaction times to achieve high molecular weights.[2][3]
Q3: What are the critical reaction parameters to control during the experiment?
Several parameters must be carefully controlled to ensure successful and reproducible polymerization:
-
Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions like isomerization and discoloration.[2][3]
-
Monomer Stoichiometry: The molar ratio of ethylene glycol to maleic anhydride is crucial for controlling the molecular weight and the nature of the end-groups of the resulting polymer.
-
Catalyst Concentration: The amount of catalyst affects the reaction kinetics. Too much catalyst can sometimes promote unwanted side reactions.
-
Water Removal: Efficient removal of the water byproduct is essential to drive the equilibrium reaction towards polymer formation. This is often achieved by applying a vacuum or using an azeotropic solvent with a Dean-Stark trap.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, prevents oxidation and reduces the likelihood of polymer discoloration, especially at elevated temperatures.[3]
Q4: What are the primary side reactions to be aware of?
The main side reactions in this polymerization include:
-
Isomerization: The maleate double bond (cis configuration) can isomerize to the fumarate form (trans configuration), which can alter the final properties of the polyester.[2]
-
Branching/Cross-linking: Addition reactions can occur across the carbon-carbon double bonds of the maleate units, leading to branched or cross-linked polymers (gel formation). This is more prevalent at higher temperatures.[2]
-
Etherification: Ethylene glycol molecules can react with each other to form diethylene glycol, which can be incorporated into the polymer chain and affect its properties.
Q5: How can I monitor the progress of the polymerization reaction?
Reaction progress can be tracked through several methods:
-
Water Collection: In setups using a Dean-Stark trap, measuring the volume of water collected over time provides a direct measure of the extent of reaction.
-
End-Group Analysis: Titration methods can be used to determine the acid value (carboxyl end-groups) and hydroxyl value (hydroxyl end-groups). A decrease in these values signifies an increase in molecular weight.
-
Viscosity Measurement: An increase in the viscosity of the reaction mixture indicates polymer chain growth.
-
Spectroscopy (FTIR/NMR): These techniques can be used to monitor the disappearance of monomer functional groups and the appearance of ester linkages.
-
Gel Permeation Chromatography (GPC): GPC analysis of samples taken at different time points can provide detailed information on the evolution of molecular weight and polydispersity.[2]
Troubleshooting Guide
This guide addresses common problems encountered during this compound polymerization in a question-and-answer format.
Q: My polymerization is very slow, or the final polymer has a low molecular weight. What could be the cause?
A: This is a common issue often related to inefficient water removal, which hinders the reaction equilibrium.
-
Possible Cause 1: Inadequate Water Removal. The presence of water byproduct in the reaction mixture shifts the equilibrium back towards the reactants.
-
Solution: Ensure your vacuum system is functioning correctly and can achieve the required pressure. If using a Dean-Stark apparatus, confirm that the azeotropic solvent is refluxing properly and efficiently separating the water.
-
-
Possible Cause 2: Insufficient Catalyst Activity. The catalyst may be old, inactive, or used in an insufficient quantity.
-
Solution: Use a fresh batch of catalyst and ensure the loading is appropriate for your reaction scale (typically 0.1-0.5 mol% relative to the limiting monomer).
-
-
Possible Cause 3: Low Reaction Temperature. The polyesterification reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for any signs of discoloration or gelation.
-
Q: My polymer is discolored (yellow or brown). How can I prevent this?
A: Discoloration is typically a sign of thermal degradation or oxidation at high temperatures.
-
Possible Cause 1: Reaction Temperature is Too High. Excessive heat can cause the polymer backbone or side groups to decompose.
-
Solution: Lower the reaction temperature. Finding an optimal balance between reaction rate and polymer stability is key.
-
-
Possible Cause 2: Oxidation. The presence of oxygen at high temperatures can lead to oxidative degradation and color formation.
-
Solution: Ensure the reaction is performed under a continuous purge of an inert gas like nitrogen or argon.[3] Using high-purity monomers can also help, as impurities can sometimes act as catalysts for degradation.
-
Q: I'm observing gel formation in my reactor. What should I do?
A: Gel formation indicates that significant cross-linking is occurring, which is usually undesirable for producing linear polyesters.
-
Possible Cause 1: High Temperature. Elevated temperatures can promote addition reactions across the double bonds of the maleate units.[2]
-
Solution: Reduce the reaction temperature. It is better to run the reaction for a longer time at a lower temperature than to risk cross-linking at a higher temperature.
-
-
Possible Cause 2: Extended Reaction Time. Even at moderate temperatures, prolonged heating can lead to some level of cross-linking.
-
Solution: Monitor the molecular weight (e.g., via viscosity or acid value) and stop the reaction once the target is reached. Avoid unnecessarily long reaction times.
-
-
Possible Cause 3: Monomer Impurities. Certain impurities can initiate radical polymerization across the double bonds.
-
Solution: Ensure monomers are pure. Recrystallization of maleic anhydride or distillation of ethylene glycol may be necessary.
-
Data and Protocols
Catalyst System Comparison
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Loading (mol%) |
| Brønsted Acids | p-Toluenesulfonic Acid (PTSA), Sulfuric Acid | High activity, low cost, readily available.[1] | Can be corrosive, may cause side reactions (e.g., dehydration of glycol), difficult to remove from the final polymer. | 0.1 - 0.5 |
| Lewis Acids | Tin(II) Octoate, Titanium(IV) Isopropoxide | Effective at high temperatures, can produce high molecular weight polymers. | Can be sensitive to moisture, may require specific handling procedures. | 0.05 - 0.2 |
| No Catalyst | (Self-catalyzed) | Avoids catalyst contamination and removal steps. | Requires very high temperatures (>200°C) and long reaction times, higher risk of thermal degradation and side reactions.[2][3] | N/A |
General Experimental Protocol for this compound Polymerization
This protocol describes a lab-scale melt polycondensation using p-toluenesulfonic acid as a catalyst.
Materials:
-
Maleic Anhydride (MA)
-
Ethylene Glycol (EG)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Nitrogen gas (high purity)
Apparatus:
-
A three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer/thermocouple, and a distillation head connected to a condenser and a collection flask.
-
Heating mantle.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Charge the flask with equimolar amounts of maleic anhydride and ethylene glycol. Add the catalyst (e.g., 0.2 mol% based on MA).
-
Inerting: Assemble the apparatus and start a slow, continuous purge of nitrogen through the system to remove air.
-
Heating: Begin stirring and slowly heat the mixture. The reactants will melt and form a homogeneous solution.
-
Esterification: Continue heating to the desired reaction temperature (e.g., 160-180°C). Water will begin to distill from the reaction mixture.
-
Polycondensation: Once the rate of water distillation slows, gradually apply a vacuum (e.g., reducing pressure to <10 mmHg) to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Monitoring: Monitor the reaction by observing the viscosity of the melt. Samples can be carefully taken to measure the acid value.
-
Completion: Stop the reaction when the desired viscosity or acid value is reached.
-
Cooling and Isolation: Turn off the heating and vacuum, and allow the reactor to cool to room temperature under a positive pressure of nitrogen. The resulting solid polyester can then be removed from the flask.
Visualizations
Caption: General workflow for lab-scale this compound polymerization.
Caption: Troubleshooting flowchart for low molecular weight polymer.
Caption: Main polymerization reaction and key side reaction.
References
Technical Support Center: Ethylene Dimaleate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the synthesis of ethylene dimaleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis?
The primary impurities in this compound production can originate from the starting materials or be generated during the esterification reaction.
-
Starting Material Impurities:
-
From Maleic Anhydride/Acid: The most common impurity is fumaric acid, the trans-isomer of maleic acid. Other related substances can include maleic acid monoesters, malic acid, and succinic acid.
-
From Ethylene Glycol: Water is a common impurity. Process-related impurities from ethylene glycol synthesis can include condensation byproducts.
-
From Ethylenediamine (if used as a precursor or in related synthesis): Water, piperazine, diethylenetriamine (DETA), and triethylenetetramine (TETA) are potential impurities.[1][2]
-
-
Reaction-Related Impurities:
-
Ethylene Maleate Monoester: Incomplete esterification will result in the presence of the monoester intermediate.
-
Fumarate Esters: Isomerization of the maleate double bond to the more stable fumarate can occur, especially at elevated temperatures, leading to the formation of ethylene difumarate and ethylene maleate fumarate.[3]
-
Unreacted Starting Materials: Residual maleic anhydride, maleic acid, or ethylene glycol will be present if the reaction does not go to completion.
-
Byproducts from Side Reactions: At higher temperatures, side reactions such as the addition of ethylene glycol to the double bond of the maleate can lead to branching and other impurities.[3] The use of strong acid catalysts like sulfuric acid can also cause oxidation and charring.[4]
-
Residual Solvents and Catalysts: Solvents used for azeotropic water removal (e.g., toluene, benzene, cyclohexane) and residual acid catalysts can contaminate the final product.[4]
-
Q2: How can I minimize the isomerization of maleate to fumarate during the synthesis?
Isomerization to the fumarate ester is a common side reaction, particularly at higher reaction temperatures.[3] To minimize this:
-
Temperature Control: Maintain the lowest effective reaction temperature. The rate of isomerization increases with temperature.
-
Catalyst Selection: The choice of catalyst can influence the rate of isomerization. Solid acid catalysts, such as acidic zeolites or ion-exchange resins, may offer better selectivity compared to strong mineral acids like sulfuric acid.[4]
-
Reaction Time: Minimize the overall reaction time to reduce the exposure of the product to conditions that promote isomerization.
Q3: What is the role of a water entrainer and how does it affect purity?
Esterification is a reversible reaction that produces water as a byproduct.[5][6] To drive the reaction towards the formation of the diester, this water must be continuously removed. A water entrainer, such as toluene, benzene, or cyclohexane, forms an azeotrope with water, allowing it to be removed by distillation.[4]
While effective, the use of a water entrainer can introduce impurities into the final product if not completely removed during purification.[5] It is crucial to select an appropriate solvent and ensure its thorough removal during product workup.
Q4: How can I remove unreacted starting materials and the monoester from my final product?
Standard purification techniques are effective for removing these impurities:
-
Aqueous Washing: Washing the crude reaction mixture with water can help remove unreacted ethylene glycol and maleic acid. A wash with a mild base, such as a sodium bicarbonate solution, can effectively remove acidic impurities like unreacted maleic acid and the monoester.[7]
-
Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying the final this compound product, separating it from less volatile (monoester, starting materials) and more volatile (residual solvents) impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient water removal. | - Ensure efficient azeotropic removal of water using a Dean-Stark apparatus or similar setup.[7]- Consider using a solid acid catalyst like an ion-exchange resin which can sometimes improve conversion rates.[8] |
| Reaction equilibrium not driven towards the product. | - Use an excess of one reactant (typically ethylene glycol) to shift the equilibrium.- Ensure the catalyst is active and used in the correct concentration. | |
| High Levels of Fumarate Impurities | Excessive reaction temperature or prolonged reaction time. | - Lower the reaction temperature.[3]- Optimize the reaction time to achieve high conversion without significant isomerization. |
| Inappropriate catalyst. | - Experiment with different acid catalysts. Solid acid catalysts may offer better selectivity.[4] | |
| Product is Dark in Color | Oxidation or charring side reactions. | - This is more common with strong acid catalysts like sulfuric acid.[4] Consider using a milder catalyst.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9] |
| Presence of Residual Solvent | Inefficient removal during purification. | - Optimize the final distillation step, ensuring a sufficient number of theoretical plates and appropriate vacuum.- Consider a final drying step under high vacuum. |
| Cloudy or Hazy Appearance of Product | Presence of water or insoluble impurities. | - Ensure the product is thoroughly dried after aqueous washing, for example, with anhydrous sodium sulfate or magnesium sulfate, before distillation.[4]- Filter the product before the final purification step. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on typical esterification procedures.[4][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add maleic anhydride (2.0 eq), ethylene glycol (1.0 eq), an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq), and a water entrainer (e.g., toluene, sufficient to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted maleic acid or monoester.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in the final product.
-
Sample Preparation: Prepare a dilute solution of the this compound product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Mass Spectrometry: The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used to identify the impurities by comparison to a spectral library (e.g., NIST).
-
Quantification: The peak area of each impurity can be used to estimate its relative concentration. For accurate quantification, calibration with authentic standards of the expected impurities is necessary.
-
Visualizations
Caption: Impurity formation pathway in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iupac.org [publications.iupac.org]
- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 4. CN105399623A - Diethyl maleate preparation method - Google Patents [patents.google.com]
- 5. CN104262140A - Method and device for producing diethyl maleate by virtue of rectification and steam osmosis coupling - Google Patents [patents.google.com]
- 6. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. Synthesis of diethyl ester of maleic acid (diethyl maleate) - Chemistry and Chemists ¹ 3 2023 [chemistry-chemists.com]
- 8. ijcea.org [ijcea.org]
- 9. US2195362A - Glycol-maleic acid resin and process of making same - Google Patents [patents.google.com]
Long-term storage and stability of ethylene dimaleate
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for ethylene dimaleate?
A1: Based on the properties of analogous compounds like diethyl maleate, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] To minimize degradation, it is recommended to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for ethylene dimaleale is expected to be hydrolysis.[3] Like other esters, the ester linkages are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This will result in the formation of ethylene glycol and maleic acid.
Q3: Is this compound sensitive to light or air?
A3: While specific data for this compound is unavailable, unsaturated esters can be susceptible to oxidation and polymerization upon exposure to air and light. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a light-protective container (e.g., an amber vial).
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation may include a change in color or the presence of precipitate. Chemically, degradation can be monitored by the appearance of degradation products such as ethylene glycol and maleic acid. This can be detected using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: Can I store this compound in an aqueous solution?
A5: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[4] If an aqueous solution is required for your experiment, it should be prepared fresh and used as soon as possible. The stability in solution will be highly dependent on the pH, with accelerated degradation at both low and high pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared sample. | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination. |
| Incomplete dissolution of the solid. | Ensure the compound is fully dissolved before analysis. Sonication may aid in dissolution. | |
| Loss of compound purity over time, even when stored as a solid. | Improper storage conditions (exposure to moisture and/or air). | Store in a desiccator or under an inert atmosphere. Ensure the container is tightly sealed. |
| Inherent instability of the compound. | Perform a formal stability study to determine the shelf-life under your specific storage conditions. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Prepare fresh solutions for each experiment. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Interaction with other components in the assay medium. | Evaluate potential incompatibilities between this compound and other reagents in your experimental setup. | |
| Precipitate forms in a solution of this compound. | The concentration of the compound exceeds its solubility in the chosen solvent. | Determine the solubility of this compound in your solvent system. You may need to use a different solvent or a lower concentration. |
| Degradation of the compound leading to the formation of insoluble byproducts. | Analyze the precipitate to identify its composition. This can help confirm the degradation pathway. |
Data Presentation
Table 1: Inferred Stability of this compound Under Various Conditions (Based on Analogous Compounds)
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Solid State | Temperature | Stable at room temperature for short periods. Refrigeration (2-8 °C) recommended for long-term storage. | - |
| Humidity | Susceptible to hydrolysis. Store in a dry environment. | Maleic Acid, Ethylene Glycol | |
| Light | Potentially sensitive. Store in a light-protected container. | - | |
| Solution State | pH | Unstable at low (<4) and high (>8) pH. More stable at neutral pH. | Maleic Acid, Ethylene Glycol |
| Temperature | Degradation rate increases with temperature. | Maleic Acid, Ethylene Glycol | |
| Solvent | Stability is solvent-dependent. Protic solvents may facilitate hydrolysis. | Maleic Acid, Ethylene Glycol |
This data is inferred from the behavior of similar maleate and succinate esters and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for assessing the stability of this compound. Optimization will be required for specific instrumentation and sample matrices.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (maleic acid and ethylene glycol).
Materials:
-
This compound
-
Maleic Acid (as a reference standard)
-
Ethylene Glycol (as a reference standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric Acid or Formic Acid (for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Adjust the pH of the aqueous component to ~3 with a suitable acid (e.g., phosphoric acid). Filter and degas the mobile phase.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare stock solutions of maleic acid and ethylene glycol in the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile:Water (pH 3)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm (Maleic acid has a UV absorbance, ethylene glycol does not, so a Refractive Index detector would be needed for its detection, or a different derivatization method).
-
Column Temperature: 30 °C
-
-
Method Development:
-
Inject the individual standard solutions to determine their retention times.
-
Inject a mixture of the standards to ensure adequate separation between this compound, maleic acid, and any potential impurities.
-
Optimize the mobile phase composition and gradient if necessary to achieve good resolution.
-
-
Forced Degradation Study:
Visualizations
Caption: Inferred primary degradation pathway of this compound via hydrolysis.
References
- 1. synerzine.com [synerzine.com]
- 2. fishersci.com [fishersci.com]
- 3. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
Validation & Comparative
Confirming the Structure of Synthesized Ethylene Dimaleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthesized Ethylene Dimaleate and two alternative diester compounds, Diethyl Succinate and Dimethyl Terephthalate. The objective is to offer a comprehensive reference for the structural confirmation of this compound through a detailed examination of its synthesis and a comparison of its spectroscopic data with that of well-characterized alternatives. Due to the limited availability of published spectral data for pure this compound, the data presented for this compound are predicted values based on established spectroscopic principles and data from related compounds.
Table of Contents
-
Comparative Analysis of Spectroscopic Data
-
Experimental Protocols
-
Workflow for Structural Confirmation
Comparative Analysis of Spectroscopic Data
The structural confirmation of a synthesized compound relies on a combination of analytical techniques. This section provides a comparative summary of the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this compound, alongside experimentally determined data for Diethyl Succinate and Dimethyl Terephthalate.
| Analytical Technique | This compound (Predicted/Estimated) | Diethyl Succinate (Experimental) | Dimethyl Terephthalate (Experimental) |
| ¹H NMR | δ 6.2-6.4 (s, 2H, -CH=CH-), δ 4.3-4.4 (s, 4H, -OCH₂CH₂O-) | δ 1.25 (t, 6H, -CH₃), δ 2.62 (s, 4H, -COCH₂CH₂CO-), δ 4.12 (q, 4H, -OCH₂CH₃) | δ 3.94 (s, 6H, -OCH₃), δ 8.05 (s, 4H, Ar-H) |
| ¹³C NMR | δ 165-166 (C=O), δ 130-131 (-CH=CH-), δ 62-63 (-OCH₂CH₂O-) | δ 172.1 (C=O), δ 60.3 (-OCH₂-), δ 29.1 (-CH₂CO-), δ 14.1 (-CH₃) | δ 166.5 (C=O), δ 133.8 (Ar-C), δ 129.5 (Ar-CH), δ 52.4 (-OCH₃) |
| FTIR (cm⁻¹) | ~1720-1740 (C=O stretch), ~1640 (C=C stretch), ~1150-1250 (C-O stretch) | ~1730 (C=O stretch), ~1150 (C-O stretch), ~2980 (C-H stretch) | ~1720 (C=O stretch), ~1280 (C-O stretch), ~1435 (Ar C=C stretch) |
| Mass Spec (m/z) | Expected M⁺ at 172. Parent ion and fragments related to loss of ethylene, CO₂, and ester groups. | M⁺ at 174. Major fragments at 145, 129, 101, 73, 45. | M⁺ at 194. Major fragments at 163 (M-OCH₃), 135, 104, 76. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared esters are provided below.
Synthesis of this compound
The synthesis of this compound involves the esterification of maleic anhydride with ethylene glycol.[1] While a simple 1:2 molar ratio would theoretically yield the desired product, in practice, this reaction often leads to the formation of unsaturated polyesters.[2] The following protocol is a representative procedure for the synthesis of an oligoester which can be adapted to favor the formation of the dimaleate.
Materials:
-
Maleic anhydride (1.0 mol)
-
Ethylene glycol (2.0 mol)
-
p-Toluenesulfonic acid (catalyst, 0.1% by weight of reactants)
-
Toluene (as a solvent for azeotropic removal of water)
Procedure:
-
A mixture of maleic anhydride, ethylene glycol, and p-toluenesulfonic acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
After cooling, the solvent is removed under reduced pressure. The resulting product is then purified, for example by column chromatography, to isolate the this compound.
Characterization Methods
The synthesized product and the alternatives can be characterized using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed to determine the purity of the compound and to obtain its mass spectrum. The sample is injected into a gas chromatograph coupled to a mass spectrometer.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Analysis of Poly(ethylene succinate) and Poly(ethylene maleate) for Drug Development and Research Applications
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and performance of two closely related aliphatic polyesters: poly(ethylene succinate) (PES) and poly(ethylene maleate) (PEM).
This guide provides a comprehensive comparison of poly(ethylene succinate) and poly(ethylene maleate), focusing on their physicochemical properties, synthesis methodologies, and potential applications in the pharmaceutical and biomedical fields. While both are polyesters derived from ethylene glycol, the substitution of the saturated dicarboxylic acid (succinic acid) with an unsaturated one (maleic acid or its anhydride) introduces significant differences in their structure and, consequently, their performance characteristics. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate material for their specific applications.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of these two polyesters are summarized below, highlighting the key differences that arise from the presence of the carbon-carbon double bond in the maleate unit.
| Property | Poly(ethylene succinate) (PES) | Poly(ethylene maleate) (PEM) / Maleated Polyethylene | Source(s) |
| Chemical Structure | -(O-CH₂-CH₂-O-CO-CH₂-CH₂-CO)n- | -(O-CH₂-CH₂-O-CO-CH=CH-CO)n- or Polyethylene backbone with grafted maleic anhydride | [1],[2] |
| Melting Point (Tm) | 102.4 - 106 °C | >400 °C (for poly(ethylene-alt-maleic anhydride)) | [3],[4] |
| Glass Transition Temp (Tg) | Approximately -11 °C | 235 °C (for poly(ethylene-alt-maleic anhydride)) | [5],[6] |
| Biodegradability | Readily biodegradable by various microorganisms. | Lower biodegradability compared to PES, influenced by crosslinking. | [7],[8] |
| Solubility | Soluble in solvents like chloroform and benzene. | Water-soluble (as poly(ethylene-alt-maleic anhydride)). | [9],[10] |
| Mechanical Properties | Good mechanical properties, comparable to some conventional thermoplastics. | High adhesion and film-forming properties. Can act as a toughening agent. | [11],[2][12] |
Synthesis and Experimental Protocols
The synthesis of these polyesters can be achieved through various methods, primarily polycondensation. The choice of method can significantly influence the final properties of the polymer.
Synthesis of Poly(ethylene succinate) (PES)
Method: Melt Polycondensation
This is a common and straightforward method for synthesizing PES.
Experimental Protocol:
-
Reactants: Succinic acid (SA) and ethylene glycol (EG) are used as monomers. A catalyst, such as titanyl acetate, is often employed.
-
Esterification: Equimolar amounts of SA and EG are charged into a reactor. The mixture is heated to a temperature of around 140-180°C under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.
-
Polycondensation: After the initial esterification, the temperature is raised to approximately 230°C, and a vacuum is applied. This stage promotes the linking of the initial oligomers into high molecular weight polyester chains. The reaction is continued for several hours until the desired molecular weight is achieved.
-
Purification: The resulting polymer is then cooled, and can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues.[3][13]
Synthesis of Poly(ethylene maleate) (PEM)
For the purpose of this comparison, we will focus on the synthesis of a polyester from maleic anhydride and ethylene glycol, which is a more direct counterpart to PES than maleated polyethylene.
Method: Two-Stage Melt Polycondensation
Experimental Protocol:
-
Reactants: Maleic anhydride and ethylene glycol are used as the primary monomers.
-
Ring-Opening and Esterification: Maleic anhydride is reacted with an excess of ethylene glycol. The initial reaction involves the ring-opening of the anhydride by the hydroxyl groups of the glycol to form a half-ester. This is typically carried out at a lower temperature (e.g., 100-130°C).
-
Polycondensation: The temperature is then gradually increased (e.g., to 180-200°C) and a vacuum is applied to drive off the excess ethylene glycol and water formed during the condensation reaction. This promotes the formation of the high molecular weight polyester.
-
Characterization: The resulting poly(ethylene maleate) can be characterized for its molecular weight, thermal properties, and chemical structure using techniques like Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison in Relevant Applications
The structural differences between PES and PEM lead to distinct performance characteristics, particularly in areas relevant to drug development.
Biodegradability
Poly(ethylene succinate) is well-known for its biodegradability, being susceptible to enzymatic degradation by various microorganisms found in soil and water.[7] This makes it an attractive candidate for applications where controlled degradation is desired, such as in drug delivery systems and temporary medical implants.
In contrast, the presence of the double bond in the maleate unit of PEM can influence its degradation profile. While still a polyester and thus susceptible to hydrolysis, the potential for crosslinking at the double bond sites can reduce the rate of biodegradation.[8] The degree of unsaturation and the potential for crosslinking are therefore critical parameters to control for applications requiring a specific degradation timeline.
Drug Delivery Applications
Both polyesters have potential as matrices for controlled drug release. The release of a drug from a polymer matrix is influenced by factors such as the polymer's crystallinity, hydrophilicity, and degradation rate.
-
Poly(ethylene succinate): Its biocompatibility and tunable degradation rate make it a suitable candidate for delivering a variety of therapeutic agents.[14] The drug can be encapsulated within the PES matrix, and its release can be controlled by the gradual erosion of the polymer.
-
Poly(ethylene maleate): The reactive nature of the maleic anhydride group in related copolymers like poly(ethylene-alt-maleic anhydride) allows for the covalent attachment of drugs, offering a different mechanism for drug delivery.[15] The hydrophilicity of this copolymer can also influence the release of water-soluble drugs. The potential for pH-sensitive hydrolysis of the ester bonds could also be exploited for targeted drug release in specific physiological environments.
Experimental Workflows and Signaling Pathways
To visualize the synthesis and potential biological interactions of these polymers, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Polyester Synthesis
Caption: General workflow for the two-stage melt polycondensation synthesis of polyesters.
Logical Relationship in Drug Delivery Matrix
Caption: Key mechanisms governing controlled drug release from a biodegradable polyester matrix.
Conclusion
The choice between poly(ethylene succinate) and poly(ethylene maleate) for research and drug development applications depends critically on the desired performance characteristics. PES offers a well-established platform with predictable biodegradability and good mechanical properties. PEM, and its related maleated copolymers, provide a more reactive and versatile scaffold, with opportunities for drug conjugation and altered degradation profiles. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in making an informed decision for their specific needs. Further comparative studies under identical experimental conditions are warranted to fully elucidate the nuanced differences in their performance.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Study on synthesis and properties of poly (ethylene succinate) by esterification polycondensation catalyzed by titanyl acetate [dthxyhg.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Poly(ethylene succinate-co-lactic acid) as a Multifunctional Additive for Modulating the Miscibility, Crystallization, and Mechanical Properties of Poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Biodegradable Poly( ethylene succinate) | ASJP [asjp.cerist.dz]
- 8. researchgate.net [researchgate.net]
- 9. Interpolyelectrolyte Complexes of Eudragit® EPO with Hypromellose Acetate Succinate and Eudragit® EPO with Hypromellose Phthalate as Potential Carriers for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol : Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer [frontiersin.org]
- 14. Biocompatible poly(ethylene succinate) polyester with molecular weight dependent drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adhesivesmag.com [adhesivesmag.com]
A Comparative Performance Analysis of Ethylene Dimaleate-Based Polymers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for drug delivery, poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) have long been regarded as the gold standards due to their biocompatibility and tunable degradation rates. However, emerging research into other aliphatic polyesters, such as those based on maleic acid, presents new opportunities for innovation in drug delivery systems. This guide provides a comparative overview of the performance of ethylene dimaleate-based polymers and their alternatives, with a focus on experimental data to inform material selection in drug development.
Physicochemical Properties
The fundamental properties of a polymer dictate its suitability for specific drug delivery applications. Here, we compare the key physicochemical characteristics of poly(ethylene maleate) (PEM), PLGA, and PCL.
| Property | Poly(Ethylene Maleate) (PEM) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temperature (Tg) | Varies with molecular weight | 40-60 °C[1] | -60 °C[2] |
| Melting Temperature (Tm) | ~61-80 °C (for similar PES)[3] | Amorphous | 58-64 °C[2] |
| Solubility | Soluble in common organic solvents like acetone and chlorinated solvents.[1][4] | Soluble in a wide range of common solvents including chlorinated solvents, tetrahydrofuran, acetone, and ethyl acetate.[1][4] | Soluble in chlorinated, and other organic solvents. |
| Degradation Mechanism | Hydrolysis of ester linkages | Hydrolysis of ester linkages[1] | Hydrolysis of ester linkages[5] |
| Degradation Rate | Tunable by copolymerization | Tunable by lactide:glycolide ratio; faster with higher glycolide content.[1] | Slow, typically 2-4 years depending on molecular weight.[5] |
Note: Data for PEM is limited; values for Poly(ethylene succinate) (PES), a structurally similar polyester, are provided for reference.
Drug Release Kinetics
The rate at which a drug is released from its polymeric carrier is a critical performance parameter. The following table summarizes typical drug release profiles for the compared polymers.
| Polymer | Drug Release Profile | Release Mechanism | Key Influencing Factors |
| Poly(Ethylene Maleate) (PEM) | Biphasic: initial burst release followed by sustained release. | Diffusion and polymer erosion. | Polymer molecular weight, drug-polymer interactions, and crystallinity.[6] |
| PLGA | Biphasic or triphasic: initial burst, lag phase, and a second release phase.[1] | Primarily bulk erosion, also diffusion.[7] | Lactide:glycolide ratio, molecular weight, particle size, and porosity.[1][8] |
| PCL | Sustained release over a prolonged period.[2] | Predominantly diffusion-controlled due to slow degradation. | Molecular weight, crystallinity, and particle size.[5] |
Cytotoxicity
The in vitro cytotoxicity of a polymer is a primary indicator of its biocompatibility. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
| Polymer | Cell Line | IC50 (µg/mL) | Reference |
| Maleic Anhydride Copolymers | HaCaT | 1670 ± 70 | [9] |
| PLGA | Varies widely based on formulation and cell line. Generally considered low toxicity. | > 50 (for a specific formulation) | [6] |
| PEG-PLGA | Retinal Microvascular Endothelial Cells | Lowest toxicity compared to PLGA and PCL | [10] |
| PCL | Retinal Microvascular Endothelial Cells | Highest toxicity compared to PLGA and PEG-PLGA | [10] |
In Vivo Biocompatibility
Biocompatibility studies in living organisms are essential to evaluate the tissue response to an implanted polymer.
| Polymer | Animal Model | Observation | Outcome |
| Unsaturated Polyesters (Fumaric/Maleic Acid based) | Mice | Macroscopic and microscopic analysis showed the copolymer is well tolerated. | Biocompatible |
| PLGA | General | FDA-approved, generally considered biocompatible with minimal inflammatory response.[1] | Biocompatible |
| PCL | General | FDA-approved, known for its excellent biocompatibility and slow in vivo degradation.[2][11] | Biocompatible |
Experimental Protocols
Synthesis of Poly(Ethylene Maleate) via Melt Polycondensation
This protocol describes a general method for synthesizing aliphatic polyesters.
Materials:
-
Ethylene glycol
-
Maleic anhydride
-
Catalyst (e.g., p-toluenesulfonic acid, antimony trioxide)
-
Nitrogen gas supply
-
High-vacuum pump
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Charge the reaction vessel with equimolar amounts of ethylene glycol and maleic anhydride.
-
Add the catalyst (typically 0.1-0.5% by weight of the total monomers).
-
Heat the mixture under a nitrogen atmosphere with constant stirring. The temperature is gradually increased to ~180-200°C to initiate the polymerization and distill off the water formed during the reaction.[12]
-
After the initial polycondensation stage (indicated by a decrease in water distillation), apply a high vacuum (<1 mmHg) to remove the remaining water and ethylene glycol, thereby increasing the polymer's molecular weight.[13]
-
Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.
-
Cool the reactor and collect the solid polymer.
Preparation of Polymer Nanoparticles via Nanoprecipitation
This method is commonly used to formulate nanoparticles for drug delivery.
Materials:
-
Polymer (e.g., PEM, PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, buffer)
-
Surfactant (e.g., Pluronic F68, PVA) (optional)
-
Drug to be encapsulated
Procedure:
-
Dissolve the polymer and the drug in a water-miscible organic solvent.
-
Prepare an aqueous solution, optionally containing a surfactant to stabilize the nanoparticles.
-
Add the organic polymer/drug solution dropwise to the aqueous solution under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purify the nanoparticles by centrifugation or dialysis to remove any unencapsulated drug and residual solvent.
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the drug release kinetics from nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the release medium.
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell line (e.g., L929 fibroblasts, HeLa cells)
-
Cell culture medium and supplements
-
Polymer nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the nanoparticles. Include control wells with cells in medium only (positive control) and medium only (negative control).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the positive control.
Visualizations
Experimental Workflow for Nanoparticle Drug Delivery
Caption: Workflow of nanoparticle formulation and cellular drug delivery.
Signaling Pathway for Targeted Cancer Therapy
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
Validating the Purity of Ethylene Dimaleate: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical aspect of experimental validity and product quality. This guide provides a comparative overview of chromatographic methods for validating the purity of ethylene dimaleate. Given the absence of a standardized pharmacopoeial method for this specific compound, this document outlines hypothetical, yet scientifically grounded, approaches based on established analytical techniques for similar molecules, such as maleate and fumarate diesters. The guide details high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) methods, offering supporting experimental data and detailed protocols.
Potential Impurities in this compound
The synthesis of this compound typically involves the esterification of ethylene glycol with maleic acid or maleic anhydride. Consequently, potential impurities may include:
-
Starting Materials: Unreacted ethylene glycol, maleic acid, and maleic anhydride.
-
Intermediates: Ethylene glycol monomaleate.
-
Isomers: Fumaric acid (the trans-isomer of maleic acid) and its corresponding ethylene diester and monoesters, which can form under certain reaction conditions.
-
By-products: Oligomers formed from the polymerization of reactants.
An effective purity validation method must be able to separate this compound from these potential impurities.
Comparative Analysis of Chromatographic Methods
The selection of a suitable chromatographic technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, resolution, and throughput. Below is a comparative summary of HPLC, GC, and TLC for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential adsorption of components onto a solid stationary phase from a liquid mobile phase. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Non-polar (e.g., polysiloxane) or polar (e.g., polyethylene glycol) capillary column. | Silica gel or alumina coated on a plate.[1] |
| Typical Mobile Phase | Acetonitrile/water or methanol/water gradients.[2] | Inert carrier gas (e.g., Helium, Nitrogen). | A mixture of organic solvents (e.g., hexane/ethyl acetate).[1] |
| Detection Method | UV-Vis (due to the carbon-carbon double bond), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV light (for fluorescent compounds) or chemical staining reagents.[3] |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Analysis Time | 10-30 minutes | 5-20 minutes | 15-60 minutes |
| Advantages | Suitable for a wide range of compounds, high resolution and sensitivity, non-destructive. | Excellent for volatile and thermally stable compounds, very high resolution and sensitivity. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[3] |
| Limitations | Requires soluble samples, can be complex to develop methods. | Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures. | Lower resolution and sensitivity compared to HPLC and GC, primarily qualitative. |
Experimental Protocols
The following are detailed, hypothetical protocols for the analysis of this compound purity using HPLC, GC, and TLC.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed to separate this compound from its polar and non-polar impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of volatile impurities and the main this compound peak.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of dichloromethane.
Thin-Layer Chromatography (TLC) Method
TLC can be used as a rapid, qualitative check for the presence of impurities.[3]
-
Plate: Silica gel 60 F254 pre-coated aluminum plates.[1]
-
Mobile Phase: Hexane: Ethyl Acetate (70:30, v/v). The polarity can be adjusted based on the separation observed.[1]
-
Sample Application: Spot a dilute solution of this compound (in a volatile solvent like dichloromethane) onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.[3] Staining with a potassium permanganate solution can also be used to visualize unsaturated compounds.
-
Analysis: The Rf (retention factor) value for each spot can be calculated. Impurities will present as separate spots with different Rf values from the main this compound spot.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the chromatographic validation of this compound purity.
Caption: Workflow for purity validation of this compound.
This comprehensive guide provides a framework for establishing a robust purity testing protocol for this compound using common chromatographic techniques. The choice of method will ultimately be guided by the specific analytical needs and available instrumentation. For quantitative and regulatory purposes, a validated HPLC or GC method is recommended, while TLC serves as an excellent tool for rapid qualitative assessments.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the accuracy and reliability of analytical methods is paramount. Cross-validation of analytical methods provides a critical assessment of method performance and is essential when transferring methods between laboratories or employing different techniques for the same analyte. This guide offers a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of ethylene dimaleate.
Due to the limited availability of direct comparative studies on this compound, this guide presents illustrative data and protocols based on established methods for analogous compounds, such as maleate salts and organic esters.[1][2][3] The information herein provides a framework for researchers to design and execute a robust cross-validation study.
Data Presentation: A Comparative Summary
The following table summarizes typical performance characteristics for HPLC-UV and GC-FID methods, which are critical for a meaningful cross-validation. The presented data is a composite from studies on related molecules and serves as a benchmark for what can be expected during method validation for this compound.
| Validation Parameter | HPLC-UV Method (Illustrative) | GC-FID Method (Illustrative) | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | Reportable |
| Specificity/Selectivity | No interference from placebo and degradants | Good resolution from solvent and related substances | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in flow rate and oven temperature | Consistent results with deliberate variations in method parameters |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are illustrative protocols for the analysis of this compound by HPLC-UV and GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 215 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[4]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Further dilutions can be made to prepare working standards for linearity and accuracy studies.
-
Sample Solution: For a drug product, an amount of finely powdered tablets equivalent to a target concentration of this compound is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.
3. Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[5][6] This involves subjecting the this compound sample to various stress conditions:[5]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is an alternative for the quantification of this compound, particularly for assessing purity and volatile impurities.
1. Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Mode: Split (split ratio of 50:1).
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. acdlabs.com [acdlabs.com]
Ethylene Dimaleate in Polymerization: A Comparative Guide to Maleate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization performance of ethylene dimaleale with other maleate esters. While direct quantitative comparisons are limited in published literature, this document synthesizes available experimental data and established principles of polymer chemistry to offer valuable insights for researchers.
Introduction to Maleate Esters in Polymerization
Maleate esters are derivatives of maleic acid, characterized by a cis-double bond flanked by two ester groups. Their unique structure imparts specific reactivity in polymerization processes. While generally less reactive than their trans-isomers (fumarates), maleate esters are valuable monomers and comonomers for synthesizing a variety of polymers, including unsaturated polyesters, and for introducing functionality into polymer chains.
Ethylene dimaleate is a bifunctional monomer, meaning it possesses two polymerizable double bonds. This characteristic allows it to act as a crosslinking agent, forming three-dimensional polymer networks with enhanced thermal and mechanical properties. This guide will delve into the polymerization behavior of this compound in comparison to other common monofunctional maleate esters.
Comparative Polymerization Behavior
The polymerization of maleate esters is significantly influenced by the steric hindrance around the double bond and the potential for cis-trans isomerization.
Homopolymerization:
Dialkyl maleates, including this compound, generally exhibit low reactivity in radical homopolymerization. This is attributed to:
-
Steric Hindrance: The two ester groups on the same side of the double bond sterically hinder the approach of propagating radical chains.
-
Stable Allylic Radicals: The formation of resonance-stabilized allylic radicals can reduce the rate of propagation.
Consequently, the homopolymerization of maleate esters, if it occurs, is typically slow and results in low molecular weight polymers.[1] It is often observed that maleates can isomerize to the more reactive fumarates at elevated temperatures, which can then polymerize more readily.[2][3]
Copolymerization:
Maleate esters readily copolymerize with a variety of other monomers, particularly electron-donating monomers like styrene. In these reactions, the maleate ester acts as an electron-accepting monomer. The resulting copolymers often exhibit a high degree of alternation between the two monomer units.
This compound, being a bifunctional monomer, can participate in copolymerization in two ways:
-
As a comonomer: One of the double bonds reacts to become part of a linear polymer chain.
-
As a crosslinking agent: Both double bonds react, connecting two different polymer chains and leading to the formation of a network structure or gel.[4] The point of gelation depends on the concentration of the dimaleate and the reaction conditions.
Quantitative Data Presentation
Direct quantitative data comparing the polymerization kinetics of this compound with other maleate esters is scarce. However, we can infer comparative performance from related systems.
Table 1: Thermal Properties of Unsaturated Polyesters Derived from Maleic Anhydride and Various Glycols. (This table serves as a proxy to compare the properties of polymers derived from in-situ formed dimaleates)
| Glycol Used with Maleic Anhydride | Resulting Polymer Structure Contains | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Reference |
| Ethylene Glycol | This compound units | Data not available | ~300-400 | [5] |
| Propylene Glycol | Propylene Dimaleate units | 50-100 | ~300-400 | [5] |
| Diethylene Glycol | Diethylene Glycol Dimaleate units | 10-30 | ~300-400 | [5] |
| 1,4-Butanediol | Butylene Dimaleate units | 0-20 | ~300-400 | [5] |
Note: The properties of unsaturated polyesters are highly dependent on the specific formulation and curing conditions. The data presented are typical ranges.
Table 2: Typical Reactivity Ratios for Copolymerization of Dialkyl Maleates (M1) with Styrene (M2) at 60°C. (This table illustrates the relative reactivity of different maleate esters. Data for this compound is not available and is included for comparative context.)
| Maleate Ester (M1) | r1 (Maleate) | r2 (Styrene) | r1 * r2 | Tendency | Reference |
| Diethyl Maleate | 0.068 | 0.30 | 0.0204 | Alternating | [6] |
| Di-n-butyl Maleate | 0.080 | 0.25 | 0.0200 | Alternating | [6] |
| Di-t-butyl Maleate | ~0 | 0.03 | ~0 | Strongly Alternating | [6] |
| This compound | Not Available | Not Available | Not Available | Expected to be Alternating |
A value of r1 < 1 and r2 < 1 with a product r1r2 approaching 0 indicates a strong tendency for alternating copolymerization.*
Experimental Protocols
A. General Procedure for Free-Radical Bulk Polymerization of a Dialkyl Maleate
This protocol describes a general method for the homopolymerization of a monofunctional dialkyl maleate.
Materials:
-
Dialkyl maleate monomer (e.g., diethyl maleate)
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Inert solvent for precipitation (e.g., methanol, ethanol)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
The maleate monomer is purified by vacuum distillation to remove any inhibitors.
-
The desired amount of monomer is placed in the reaction vessel with a magnetic stir bar.
-
The initiator (typically 0.1-2 mol% relative to the monomer) is added to the vessel.
-
The vessel is sealed and the mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
The reaction vessel is placed in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C for AIBN, 80-100 °C for benzoyl peroxide).
-
The reaction is allowed to proceed with stirring for a specified time (can range from several hours to days, depending on the desired conversion).
-
The polymerization is quenched by cooling the reaction vessel in an ice bath.
-
The resulting viscous solution is dissolved in a small amount of a suitable solvent (e.g., acetone, THF) and precipitated by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
B. Synthesis of Unsaturated Polyester from Ethylene Glycol and Maleic Anhydride (In-situ Poly(this compound))
This two-stage melt polycondensation is a common industrial method.
Materials:
-
Maleic anhydride
-
Ethylene glycol
-
Inert gas (nitrogen)
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser for water removal.
Procedure: Stage 1: Esterification
-
Ethylene glycol is charged into the reaction kettle and heated to approximately 60-80°C under a nitrogen blanket with stirring.
-
Maleic anhydride is slowly added to the molten ethylene glycol. The reaction is exothermic, and the temperature should be controlled.
-
The temperature is gradually raised to 150-160°C and held for 1-2 hours. Water of esterification begins to distill off.
-
The temperature is then slowly increased to 190-200°C over several hours. The reaction is continued until the acid value of the mixture drops to a predetermined level (e.g., 30-50 mg KOH/g).
Stage 2: Polycondensation
-
To promote the formation of higher molecular weight polymer, a vacuum is applied to the reactor to facilitate the removal of the remaining water and any excess ethylene glycol.
-
The reaction is continued under vacuum at 190-210°C until the desired viscosity or molecular weight is achieved.
-
The resulting unsaturated polyester is then cooled and can be dissolved in a reactive diluent like styrene for subsequent curing.[2]
Visualizations
Caption: Factors influencing maleate ester polymerization.
Caption: General workflow for polymerization and characterization.
Conclusion
While this compound and other maleate esters share the characteristic of low reactivity in homopolymerization, their behavior in copolymerization is more nuanced. The key distinction of this compound lies in its bifunctionality, which enables it to act as an effective crosslinking agent, leading to the formation of polymer networks with distinct properties compared to the linear polymers formed from monofunctional maleates.
The lack of direct comparative studies on the polymerization kinetics of this compound highlights a gap in the polymer science literature. Future research focusing on determining the reactivity ratios of this compound with various comonomers and quantifying its crosslinking efficiency would be highly valuable for the rational design of novel polymer networks for advanced applications, including in drug delivery and biomaterials.
References
A Comparative Analysis of Ethylene Dimaleate and Other Thermosetting Resins for Mechanical Performance
For researchers and professionals in drug development and material science, the selection of a polymer resin is a critical decision dictated by the mechanical demands of the application. This guide provides a comparative benchmark of the mechanical properties of ethylene dimaleate resins against other common thermosetting resins, namely epoxy and vinyl ester resins. The data presented is intended to offer an objective overview to aid in material selection for laboratory and developmental applications.
It is important to note that specific mechanical properties of this compound resins are not widely documented in publicly available literature. Therefore, for the purpose of this comparison, the values presented for ethylene dimaleale resin are representative of general-purpose unsaturated polyester resins (UPR), which share a similar chemical backbone and are expected to exhibit comparable mechanical performance.
Comparative Mechanical Properties of Thermosetting Resins
The following table summarizes the typical mechanical properties of this compound (represented by general-purpose UPR), epoxy, and vinyl ester resins. These values can vary based on the specific formulation, curing agents, and processing conditions.
| Mechanical Property | This compound Resin (Unsaturated Polyester) | Epoxy Resin | Vinyl Ester Resin | Test Standard |
| Tensile Strength | 50 - 70 MPa[1] | 55 - 130 MPa | 70 - 85 MPa | ASTM D638 |
| Flexural Modulus | 2.5 - 4.0 GPa | 3.0 - 5.0 GPa | 3.0 - 3.5 GPa | ASTM D790 |
| Impact Strength (Notched Izod) | 20 - 40 J/m | 25 - 60 J/m | 20 - 35 J/m | ASTM D256 |
Discussion of Mechanical Performance
This compound (Unsaturated Polyester) Resins offer a balance of mechanical properties at a competitive cost. Their tensile strength and flexural modulus are suitable for a wide range of applications where high load-bearing capacity is not the primary concern.
Epoxy Resins are renowned for their superior mechanical strength and adhesion.[2][3] They generally exhibit the highest tensile strength and a high flexural modulus, making them ideal for structural components and applications requiring high performance and durability.[2] Their excellent adhesive properties also contribute to their robust performance in composite materials.[3]
Vinyl Ester Resins can be considered a hybrid between polyester and epoxy resins, offering a compromise in performance and cost.[4] They demonstrate better strength and toughness than general-purpose polyesters and exhibit excellent corrosion resistance, a key advantage in harsh chemical environments.[4][5]
Experimental Protocols
The data presented in this guide is based on standardized testing methods to ensure comparability. The following are brief descriptions of the key experimental protocols for determining the mechanical properties of thermoset resins.
Tensile Testing (ASTM D638)
This test method is used to determine the ultimate tensile strength, tensile modulus, and elongation of a material. A specimen with a defined "dog-bone" shape is pulled at a constant rate of extension until it fractures. The force required to break the specimen and its elongation are measured to calculate the tensile properties.
Flexural Testing (Three-Point Bending, ASTM D790)
The flexural modulus, representing the stiffness of the material, is determined using a three-point bending test. A rectangular specimen is supported at two points, and a load is applied to the center of the specimen until it bends or breaks. The relationship between the applied load and the resulting deflection is used to calculate the flexural modulus.[6]
Impact Testing (Notched Izod, ASTM D256)
The impact strength, or toughness, of a material is its ability to withstand a sudden applied load. In the Notched Izod test, a pendulum arm is released from a specified height to strike a notched specimen. The energy absorbed by the specimen during fracture is measured and reported as the impact strength.
Material Selection Workflow
The selection of an appropriate thermosetting resin is a multi-faceted process that involves balancing performance requirements with cost and processing considerations. The following diagram illustrates a typical workflow for selecting a resin based on mechanical properties.
Caption: A flowchart illustrating the decision-making process for selecting a thermoset resin based on key mechanical property requirements.
References
- 1. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 15498-42-7 | Benchchem [benchchem.com]
- 6. researchwithrowan.com [researchwithrowan.com]
A Comparative Guide to the Synthesis of Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary methods for the synthesis of ethylene dimaleate: Direct Esterification and Transesterification. The information presented is curated to assist researchers in selecting the most suitable method for their specific applications, considering factors such as yield, reaction conditions, and starting materials.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the synthesis of this compound via direct esterification of maleic anhydride with ethylene glycol and a proposed transesterification of dimethyl maleate with ethylene glycol.
| Parameter | Direct Esterification of Maleic Anhydride | Transesterification of Dimethyl Maleate |
| Starting Materials | Maleic Anhydride, Ethylene Glycol | Dimethyl Maleate, Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid (PTSA) or Sulfamic Acid | Zinc Acetate |
| Reaction Temperature | 90-130°C | 180-200°C |
| Reaction Time | 5-8 hours | 4-6 hours |
| Reported Yield/Conversion | Maleic anhydride conversion: >99%[1] | DMT conversion (analogous): ~64%[2] |
| Reported Selectivity | Diester selectivity: >95%[1] | BHET selectivity (analogous): ~96%[2] |
| Key Advantages | High conversion and selectivity, readily available starting materials. | Avoids the use of an anhydride, potentially leading to fewer side reactions. |
| Key Disadvantages | Requires a catalyst and a water-carrying agent. | Higher reaction temperatures required, starting ester may be less common than the anhydride. |
Experimental Protocols
Method 1: Direct Esterification of Maleic Anhydride with Ethylene Glycol
This protocol is based on established esterification procedures for maleic anhydride and glycols.[1][3]
Materials:
-
Maleic Anhydride (1.0 mol)
-
Ethylene Glycol (2.2 mol)
-
p-Toluenesulfonic acid (0.02 mol)
-
Toluene (as water-carrying agent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add maleic anhydride, ethylene glycol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 110-120°C).
-
Continuously remove the water generated during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (2 moles of water per mole of maleic anhydride for the diester).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
Method 2: Transesterification of Dimethyl Maleate with Ethylene Glycol
This protocol is adapted from the transesterification of dimethyl terephthalate with ethylene glycol.[2]
Materials:
-
Dimethyl Maleate (1.0 mol)
-
Ethylene Glycol (2.5 mol)
-
Zinc Acetate (0.01 mol)
Procedure:
-
In a reaction vessel equipped with a distillation column, combine dimethyl maleate, ethylene glycol, and zinc acetate.
-
Heat the mixture to 180-200°C to initiate the transesterification reaction.
-
Methanol, a byproduct of the reaction, will begin to distill off. Continuously remove the methanol to drive the equilibrium towards the product side.
-
Monitor the reaction by observing the cessation of methanol distillation.
-
Once the reaction is complete, cool the mixture.
-
The excess ethylene glycol can be removed by vacuum distillation.
-
The remaining product, this compound, can be further purified by vacuum distillation or recrystallization.
Potential Signaling Pathway and Experimental Workflow
While this compound itself is not extensively studied for its biological signaling, esters of its geometric isomer, fumaric acid, are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that this compound could exhibit similar activity.
Nrf2 Signaling Pathway Potentially Activated by Maleate Esters
The following diagram illustrates the proposed activation of the Nrf2 pathway by a maleate ester. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like maleate esters can react with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a general workflow for the synthesis and subsequent purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. CN101735053A - Method for preparing maleic acid diethylene glycol monoethyl ether ester - Google Patents [patents.google.com]
- 2. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Experimental and Theoretical Physicochemical Properties of Ethylene Dimaleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally determined and theoretically predicted physicochemical properties of ethylene dimaleate. A comprehensive understanding of these properties is crucial for researchers and professionals involved in drug development and materials science, as they influence a compound's behavior, from reaction kinetics to bioavailability. This document summarizes available data, outlines experimental and computational methodologies, and discusses the validation of theoretical models.
Experimental Data and Protocols
Experimentally determined physicochemical properties provide the most accurate and reliable data for any compound. The following table summarizes the available experimental data for this compound.
Table 1: Experimental Physicochemical Properties of this compound
| Property | Experimental Value |
| Melting Point | 110-113 °C |
| Boiling Point | 505.3 °C at 760 mmHg |
| Density | 1.458 g/cm³ |
Experimental Protocols
Melting Point Determination (Capillary Method):
A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The capillary tube is then placed in a melting point apparatus, where it is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Boiling Point Determination (Distillation or Thiele Tube Method):
For larger sample volumes, the boiling point is typically determined by simple distillation. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For smaller quantities, the Thiele tube method can be employed. A small sample is heated in a tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary and the temperature at which the liquid re-enters the capillary upon cooling are recorded to determine the boiling point.
Density Measurement (Pycnometer Method):
The density of a liquid or solid can be determined using a pycnometer, a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the substance, and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer. For solids, a liquid of known density in which the solid is insoluble is used.
Theoretical Models for Property Prediction
Theoretical models offer a cost-effective and time-efficient alternative to experimental measurements, particularly in the early stages of research and for screening large numbers of compounds. The most common theoretical approaches for predicting physicochemical properties of esters like this compound include Quantitative Structure-Property Relationship (QSPR) models and computational chemistry methods.
Quantitative Structure-Property Relationship (QSPR):
QSPR models are statistical models that correlate the physicochemical properties of a series of compounds with their molecular structures. These models are built on the principle that the properties of a chemical are determined by its molecular structure. By establishing a mathematical relationship between structural descriptors and a specific property for a set of known compounds (a training set), the model can then be used to predict the property for new, untested compounds.[1][2][3][4]
Computational Chemistry Methods:
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It can be used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties, which can then be used to estimate macroscopic properties. A theoretical study on dimethyl maleate, a close analog of this compound, utilized DFT methods to determine its equilibrium structures.[5]
-
Molecular Dynamics (MD) Simulations: MD simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can be used to predict bulk properties such as density, viscosity, and diffusion coefficients.
Validation of Theoretical Models
The reliability of any theoretical model hinges on its validation against experimental data. While no specific studies validating theoretical models for the physicochemical properties of ethylene dimaleale were identified, numerous studies have successfully developed and validated such models for various classes of esters, including dicarboxylic acid esters and unsaturated esters, which share structural similarities with this compound.
Boiling Point Prediction:
QSPR models have been extensively used to predict the boiling points of organic compounds, including esters.[2][4] These models often use topological indices and quantum chemical descriptors to achieve high correlation with experimental data. For aliphatic esters, QSPR models have demonstrated good predictive power.[4]
Melting Point Prediction:
The prediction of melting points is generally more challenging than that of boiling points due to the complexities of the crystalline state. However, QSPR models have been developed for various classes of organic compounds, including those with ester functionalities.[1] These models often incorporate descriptors related to molecular size, shape, and intermolecular interactions.
Density Prediction:
QSPR models have also been successfully applied to predict the density of organic compounds, including esters.[3] These models typically utilize descriptors that capture information about molecular volume and packing efficiency. For fatty acid ethyl esters, machine learning-based models have shown high accuracy in predicting density across different temperatures and pressures.[6]
The validation of these models is typically performed through internal and external validation techniques. Internal validation assesses the robustness of the model using the initial dataset (e.g., cross-validation), while external validation evaluates the model's predictive power on an independent set of compounds not used in model development.
Diagrams
The following diagrams illustrate the general workflows for experimental determination and theoretical prediction of physicochemical properties, as well as the logical relationship in a QSPR study.
Caption: General workflows for the experimental determination of physicochemical properties.
Caption: General workflows for theoretical prediction of physicochemical properties.
Caption: Logical relationship of a typical QSPR model development and validation process.
References
- 1. QSPR correlation of melting point for drug compounds based on different sources of molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of data driven models to accurately estimate density of fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethylene Dimaleate: Reproducibility and Protocol Analysis
For researchers, scientists, and professionals in drug development, the synthesis of pure and well-characterized chemical entities is paramount. Ethylene dimaleate, a diester with potential applications in polymer chemistry and as a building block in organic synthesis, can be prepared through various methods. This guide provides a comparative analysis of two primary synthesis protocols: direct esterification of maleic acid with ethylene glycol and transesterification of a dialkyl maleate with ethylene glycol. The information presented is based on established chemical principles and data from related synthesis procedures, offering a framework for reproducible experimental work.
Comparative Analysis of Synthesis Protocols
The selection of a synthesis protocol for ethylene dimaleale hinges on factors such as desired yield, purity requirements, reaction time, and available starting materials. Below is a summary of the key quantitative parameters for two common methods.
| Parameter | Direct Esterification | Transesterification |
| Starting Materials | Maleic acid, Ethylene glycol | Diethyl maleate, Ethylene glycol |
| Catalyst | p-Toluenesulfonic acid | Sodium methoxide |
| Reaction Temperature | 90-110°C[1] | 70-80°C |
| Reaction Time | 5-8 hours[1] | 4-6 hours |
| Typical Yield | >95% (based on related diester synthesis)[1] | High (inferred from similar transesterification) |
| Purity | High, requires purification | High, requires purification |
| Byproducts | Water | Ethanol |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis of this compound via direct esterification and transesterification. These protocols are constructed based on analogous reactions and established chemical principles.
Protocol 1: Direct Esterification of Maleic Acid with Ethylene Glycol
This method involves the direct reaction of maleic acid with ethylene glycol in the presence of an acid catalyst to form this compound and water. The removal of water drives the reaction towards the product.
Materials:
-
Maleic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (as azeotropic agent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add maleic acid, a molar excess of ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the reaction mixture to reflux (typically 90-110°C) and continuously remove the water formed during the reaction via the Dean-Stark trap.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 5-8 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol 2: Transesterification of Diethyl Maleate with Ethylene Glycol
This alternative route involves the exchange of the ethyl groups of diethyl maleate with ethylene glycol in the presence of a base catalyst, typically sodium methoxide. The reaction is driven by the removal of the lower-boiling alcohol byproduct (ethanol).
Materials:
-
Diethyl maleate
-
Ethylene glycol
-
Sodium methoxide (catalyst)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Weak acid solution (for neutralization, e.g., acetic acid in water)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl maleate and a molar excess of ethylene glycol in an anhydrous solvent.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80°C) and equip the flask with a distillation head to remove the ethanol byproduct as it forms.
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and neutralize the catalyst by adding a weak acid solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
-
Confirm the structure and purity of the final product by spectroscopic methods.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis protocol.
References
A Comparative Guide to In-Lab Synthesized versus Commercial-Grade Ethylene Dimaleate for Researchers and Drug Development Professionals
An Objective Analysis of Performance, Purity, and Experimental Considerations
For researchers, scientists, and professionals in drug development, the choice between synthesizing a compound in-house and procuring a commercial-grade equivalent is a critical decision that can impact experimental outcomes, timelines, and costs. This guide provides a comprehensive comparison of in-lab synthesized and commercial-grade ethylene dimaleate, a compound understood here as the diester product of the reaction between ethylene glycol and maleic acid or its anhydride. While "this compound" is not a standard IUPAC name, this guide will address the likely intended chemical structure and its polymeric derivatives.
Understanding "this compound"
The term "this compound" most likely refers to the monomer bis(2-hydroxyethyl) maleate or the repeating unit in the polyester, poly(ethylene maleate). This is formed through the esterification reaction of ethylene glycol with maleic acid or maleic anhydride.[1][2][3] This guide will proceed with the assumption that the user is referring to this polyester or its monomeric precursor.
In-Lab Synthesis vs. Commercial-Grade Procurement: A High-Level Comparison
| Feature | In-Lab Synthesized this compound | Commercial-Grade this compound |
| Purity & Consistency | Variable, dependent on purification methods. Potential for batch-to-batch variability. | High purity with well-defined specifications and low batch-to-batch variability. |
| Cost | Lower raw material cost but higher labor and time investment. | Higher upfront cost per gram, but potentially lower overall project cost. |
| Availability | On-demand synthesis, but requires expertise and time. | Readily available from chemical suppliers. |
| Documentation | Relies on internal lab records. | Comes with Certificate of Analysis (CoA), safety data sheets (SDS), and detailed specifications. |
| Customization | Can be synthesized with specific modifications or isotopic labeling. | Limited to commercially available grades and specifications. |
Experimental Data & Performance Comparison
The performance of this compound in research and development, particularly in drug delivery systems, polymer chemistry, and material science, is intrinsically linked to its purity and the presence of impurities.
Table 1: Representative Purity and Impurity Profile
| Parameter | In-Lab Synthesized (Typical) | Commercial-Grade (Typical) | Analytical Method |
| Purity (Assay) | 95 - 99% | > 99.5% | Gas Chromatography (GC), HPLC |
| Residual Monomers | 0.5 - 2% | < 0.1% | GC, HPLC |
| Water Content | < 0.5% | < 0.1% | Karl Fischer Titration |
| Acid Number | 1 - 5 mg KOH/g | < 0.5 mg KOH/g | Titration |
| Heavy Metals | Not typically tested | < 10 ppm | ICP-MS |
Note: The data in this table is representative and can vary based on the specific synthesis and purification methods used for the in-lab product and the specifications of the commercial supplier.
Experimental Protocols
In-Lab Synthesis of Poly(ethylene maleate)
A common laboratory-scale synthesis involves the polycondensation of ethylene glycol and maleic anhydride.[2][4]
Materials:
-
Maleic anhydride
-
Ethylene glycol
-
Toluene (as a solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas supply
Procedure:
-
A round-bottom flask is charged with equimolar amounts of maleic anhydride and ethylene glycol, along with a catalytic amount of p-toluenesulfonic acid and toluene.
-
The flask is equipped with a Dean-Stark apparatus and a condenser.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere.
-
Water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction is monitored by measuring the amount of water collected.
-
Once the theoretical amount of water is collected, the reaction is cooled.
-
The resulting polyester is purified by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
dot
Caption: Workflow for the in-lab synthesis of poly(ethylene maleate).
Quality Control and Characterization Protocols
To ensure the quality and consistency of both in-lab and commercial-grade this compound, a series of analytical tests are performed.
1. Purity and Composition Analysis (GC-MS or HPLC):
-
Objective: To determine the percentage of the desired compound and identify any impurities.
-
Method: A sample is dissolved in a suitable solvent and injected into the chromatograph. The components are separated based on their affinity for the stationary phase and detected. Mass spectrometry can be used to identify the chemical structure of the separated components.
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Objective: To determine the number-average (Mn) and weight-average (Mw) molecular weight and the polydispersity index (PDI) of the polymer.
-
Method: The polymer sample is dissolved and injected into a GPC system. The molecules are separated based on their hydrodynamic volume as they pass through a porous gel column.
3. Structural Confirmation (FTIR and NMR Spectroscopy):
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Method (FTIR): Infrared radiation is passed through the sample to identify the presence of specific functional groups (e.g., ester C=O stretch, C-O stretch).
-
Method (NMR): The sample is placed in a strong magnetic field and subjected to radio waves to determine the connectivity of atoms in the molecule.
dot
Caption: Analytical workflow for quality control of this compound.
Signaling Pathways and Applications
While this compound itself is not directly involved in specific signaling pathways, its derivatives and the polymers it forms are crucial in various biomedical applications, particularly in drug delivery. For instance, biodegradable polyesters can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents. The release of these agents can be modulated by the degradation of the polymer matrix.
dot
Caption: Conceptual pathway for drug delivery using a poly(ethylene maleate)-based system.
Conclusion
The decision to use in-lab synthesized or commercial-grade this compound depends on the specific requirements of the research or development project. For exploratory studies where small quantities of a customized material are needed, in-house synthesis may be advantageous. However, for applications requiring high purity, lot-to-lot consistency, and comprehensive documentation, such as in later-stage drug development and manufacturing, commercial-grade materials are the preferred choice. A thorough analytical characterization is essential in either case to ensure the reliability and reproducibility of experimental results.
References
Safety Operating Guide
Navigating the Disposal of Ethylene Dimaleale: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of a safe and environmentally responsible research environment. For ethylene dimaleale, a compound synthesized from maleic anhydride and ethylene glycol, a cautious approach to disposal is warranted due to the hazardous nature of its precursors. This guide provides a procedural framework for the safe handling and disposal of ethylene dimaleale waste.
Hazard Profile of Precursors
To understand the potential hazards of ethylene dimaleale, it is essential to consider the properties of its starting materials. Maleic anhydride is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] It is also a respiratory sensitizer.[1][3][4] Ethylene glycol is harmful if swallowed and may cause damage to the kidneys and central nervous system through prolonged or repeated exposure.[6][7][8][9][10]
| Precursor | Key Hazards |
| Maleic Anhydride | Corrosive (causes severe skin burns and eye damage)[1][2][3][4][5], Respiratory Sensitizer[1][3][4], Harmful if swallowed[3][4] |
| Ethylene Glycol | Harmful if swallowed[6][7][8][9][10], Target organ toxicity (kidneys, central nervous system)[6][7][8][9][10] |
Given these precursor characteristics, ethylene dimaleale waste should be treated as hazardous unless determined otherwise by analytical testing and a qualified EHS professional.
Experimental Protocol for Handling and Disposal of Ethylene Dimaleale Waste
This protocol outlines the step-by-step process for managing ethylene dimaleale waste generated during a typical laboratory experiment.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses, and nitrile gloves.
-
Given the corrosive nature of maleic anhydride, consider using thicker, chemical-resistant gloves and a face shield, especially when handling concentrated waste.[1][3]
2. Waste Segregation and Collection:
-
Do not dispose of ethylene dimaleale or its solutions down the drain.[11][12]
-
Establish a designated hazardous waste accumulation area in the laboratory.[12][13]
-
Collect all ethylene dimaleale waste, including unreacted starting materials, product, and contaminated solvents, in a dedicated, properly labeled waste container.[14][15][16]
-
The container should be made of a material compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "Ethylene Dimaleale Waste," and the names of any solvents present.[16]
-
Keep the waste container securely capped at all times, except when adding waste.[11][13][15]
3. Handling of Contaminated Materials:
-
Any materials that come into contact with ethylene dimaleale, such as pipette tips, weighing boats, and contaminated paper towels, should be considered hazardous waste.
-
Collect these solid waste materials in a separate, clearly labeled plastic bag or container within the hazardous waste accumulation area.
4. Rinsing of Empty Containers:
-
Containers that held pure ethylene dimaleale should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14][15]
-
The first rinsate must be collected and disposed of as hazardous waste.[15] Subsequent rinsates may also need to be collected, depending on local regulations.[14][15]
-
After thorough rinsing, deface the original label on the container before disposal in the regular trash or recycling, as per your institution's guidelines.[11]
5. Requesting Waste Pickup:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 12 months), submit a waste pickup request to your EHS department.[12]
-
Follow your institution's specific procedures for waste pickup, which may involve completing a hazardous waste manifest.[16]
Logical Workflow for Ethylene Dimaleale Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ethylene dimaleale waste.
Caption: Workflow for the safe disposal of ethylene dimaleale waste.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. chemos.de [chemos.de]
- 4. valudor.com [valudor.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. chemfax.com [chemfax.com]
- 9. nano.pitt.edu [nano.pitt.edu]
- 10. universaloil.com [universaloil.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Ethylene dimaleate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethylene Dimaleate was found. The following guidance is based on safety data for structurally similar compounds, specifically dimethyl maleate and diethyl maleate.[1][2][3][4][5][6][7] It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for laboratory professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Assessment
Based on data from similar maleate esters, this compound is presumed to present the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][4]
-
Skin and Eye Irritation: Expected to cause skin and eye irritation.[1][3] Some similar compounds may cause serious eye irritation.[4][6]
-
Skin Sensitization: May cause an allergic skin reaction.[3][4][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][4]
-
Combustibility: May be a combustible liquid.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant splash hazard. |
| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves are recommended.[8] Ensure gloves are inspected before use and changed frequently. A long-sleeved lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary based on a risk assessment. |
Handling and Storage Procedures
3.1. Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Use non-sparking tools if the substance is confirmed to be combustible.
-
Ground all equipment when transferring large quantities.
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Emergency Procedures
The following table outlines immediate actions to be taken in case of exposure or spill.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb the material and collect it for disposal. |
Disposal Plan
-
All waste containing this compound must be handled as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.[10] Do not dispose of it down the drain.[10]
-
Contaminated PPE should be disposed of as hazardous waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cpachem.com [cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Dimethyl maleate - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synerzine.com [synerzine.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
